molecular formula C10H10F3N3OS B15609039 Sulfoxaflor-d3

Sulfoxaflor-d3

Katalognummer: B15609039
Molekulargewicht: 280.29 g/mol
InChI-Schlüssel: ZVQOOHYFBIDMTQ-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfoxaflor-d3 is a useful research compound. Its molecular formula is C10H10F3N3OS and its molecular weight is 280.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H10F3N3OS

Molekulargewicht

280.29 g/mol

IUPAC-Name

[methyl-oxo-[2,2,2-trideuterio-1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ6-sulfanylidene]cyanamide

InChI

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3/i1D3

InChI-Schlüssel

ZVQOOHYFBIDMTQ-FIBGUPNXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Sulfoxaflor-d3: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfoxaflor-d3, a critical tool in the analytical landscape for the quantification of the insecticide Sulfoxaflor. This document details its chemical properties, primary applications in research, and standardized experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Concepts: Understanding this compound

This compound is the deuterated analogue of Sulfoxaflor, a sulfoximine (B86345) insecticide.[1] The substitution of three hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for analytical quantification.

The primary application of this compound in research is as an internal standard in analytical methodologies, particularly for the quantification of Sulfoxaflor residues in various environmental and biological matrices. Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the analytical results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C₁₀H₇D₃F₃N₃OS[2]
Molecular Weight 280.28 g/mol [2]
Unlabeled CAS Number 946578-00-3[2]
Purity >95% (HPLC)[2]
Storage Temperature -20°C[2]
Physical Format Neat (Solid)[2]

Experimental Protocols: Quantification of Sulfoxaflor using this compound

The following protocols are generalized from established methods for the analysis of Sulfoxaflor in various matrices using this compound as an internal standard.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Below are examples for water and solid matrices.

A. Water Samples:

  • Acidify the water sample by adding 1.0 N hydrochloric acid.

  • For expected residue levels above 0.25 µg/L, add a known concentration of this compound internal standard solution.[3]

  • Filter the sample.

  • For expected residue levels below 0.25 µg/L, purify the sample using a reverse-phase polymeric solid-phase extraction (SPE) column.[3]

  • Elute the analytes from the SPE column with an acetonitrile/water (80:20) solution containing 0.1% formic acid.[3]

  • Add the this compound internal standard to the eluate.[3]

  • Dilute the eluate with a water/acetonitrile (95:5) solution containing 0.01% formic acid before analysis.[3]

B. Solid Samples (e.g., Soil, Vegetables, Animal Tissues):

  • Homogenize the sample.

  • Extract the sample with an acetonitrile/water (80:20) solution.[1]

  • Centrifuge the mixture and collect the supernatant.

  • Add a known concentration of this compound internal standard solution to an aliquot of the extract.[1]

  • (Optional, for complex matrices) Perform a clean-up step using dispersive solid-phase extraction (d-SPE) with primary and secondary amine (PSA) sorbent to remove interferences.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

A. Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typical.[1]

  • Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

B. Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be optimized for the specific instrument. For Sulfoxaflor, a common precursor ion is [M+H]⁺ at m/z 278. For this compound, the precursor ion will be at m/z 281. Specific product ions for each precursor are then monitored.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of Sulfoxaflor using this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (Water, Soil, etc.) extraction Extraction sample->extraction cleanup Clean-up (SPE/d-SPE) extraction->cleanup add_is Addition of This compound Internal Standard cleanup->add_is lcmsms LC-MS/MS Analysis add_is->lcmsms data_processing Data Processing and Quantification lcmsms->data_processing

Caption: General workflow for Sulfoxaflor analysis using an internal standard.

Logical Relationship of Quantification

The quantification of Sulfoxaflor is based on the ratio of the peak area of the analyte (Sulfoxaflor) to the peak area of the internal standard (this compound). This ratio is then used to determine the concentration of Sulfoxaflor in the unknown sample by comparing it to a calibration curve prepared with known concentrations of Sulfoxaflor and a constant concentration of this compound.

quantification_logic cluster_inputs Inputs cluster_process Process cluster_output Output sulfoxaflor_peak Peak Area of Sulfoxaflor ratio Calculate Peak Area Ratio (Sulfoxaflor / this compound) sulfoxaflor_peak->ratio sulfoxad3_peak Peak Area of this compound sulfoxad3_peak->ratio cal_curve Calibration Curve concentration Concentration of Sulfoxaflor cal_curve->concentration ratio->concentration Compare to

Caption: Logic of quantification using an internal standard.

References

An In-depth Technical Guide to Sulfoxaflor-d3: Chemical Structure and Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical applications of Sulfoxaflor-d3. The information is intended to support researchers and professionals in the fields of agrochemistry, environmental science, and drug metabolism in their understanding and utilization of this isotopically labeled internal standard.

Chemical Structure and Properties

This compound is the deuterated analog of Sulfoxaflor (B1682526), a sulfoximine (B86345) insecticide.[1] The stable isotope labeling makes it an ideal internal standard for quantitative analysis of Sulfoxaflor in various matrices by mass spectrometry.[2]

Chemical Name: N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl-2,2,2-d3]-λ4-sulfanylidene]cyanamide[3]

Synonyms: GF 2032-d3, GF 2372-d3, Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine-d3, Transform-d3, XDE 208-d3[4]

Chemical Formula: C₁₀H₇D₃F₃N₃OS[3]

Isotopic Labeling: The molecule is labeled with three deuterium (B1214612) (D) atoms on the terminal methyl group of the ethyl moiety attached to the pyridine (B92270) ring.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight280.28 g/mol [3]
Exact Mass280.07 u[3]
AppearanceWhite to Off-White Solid[4]
Storage Temperature-20°C[3]

Isotopic Labeling and Purity

The utility of this compound as an internal standard is critically dependent on its isotopic purity. High isotopic enrichment ensures minimal interference from the unlabeled analyte and accurate quantification.[5]

Table 2: Isotopic Purity Specifications

ParameterRecommended ValueReference
Chemical Purity>99%[5]
Isotopic Enrichment≥98%[5]
Assessment of Isotopic Purity

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS).[6] This technique allows for the separation and quantification of the different isotopologues (molecules with different numbers of deuterium atoms).[5]

Experimental Protocol: Isotopic Purity Assessment by HRMS

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) at a concentration of approximately 1 µg/mL.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer capable of resolving the different isotopologues.

  • Analysis: Infuse the sample directly or inject it onto a liquid chromatography (LC) column. Acquire the mass spectrum in full scan mode.

  • Data Analysis:

    • Identify the ion corresponding to the fully deuterated molecule (d3).

    • Identify and quantify the ions corresponding to the isotopologues with fewer deuterium atoms (d2, d1, and d0).

    • Calculate the isotopic purity as the percentage of the d3 isotopologue relative to the sum of all isotopologues.[6]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from general methods for deuterium labeling and the known synthesis of Sulfoxaflor. The key step would involve the introduction of the deuterated ethyl group. One possible approach is the use of a deuterated starting material, such as 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one-2,2,2-d3, which can then be converted to the final product through established synthetic routes for sulfoximines.

Application in Quantitative Analysis

This compound is primarily used as an internal standard in the quantitative analysis of Sulfoxaflor and its metabolites in various matrices, including food, water, and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[5]

Experimental Protocol: Quantitative Analysis of Sulfoxaflor in a Food Matrix using LC-MS/MS and Isotopic Dilution

This protocol describes a general procedure for the analysis of Sulfoxaflor in a representative food matrix (e.g., lettuce) using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.[7]

  • Sample Preparation (QuEChERS Extraction):

    • Homogenize 10 g of the sample (e.g., lettuce) with 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant from the previous step.

    • Add d-SPE sorbents (e.g., primary secondary amine (PSA), C18).

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Transfer the cleaned extract to an autosampler vial.

    • Inject an aliquot onto a C18 analytical column.

    • Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify Sulfoxaflor and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Sulfoxaflor to the peak area of this compound against the concentration of Sulfoxaflor.

    • Determine the concentration of Sulfoxaflor in the sample from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

G Figure 1. Workflow for Quantitative Analysis of Sulfoxaflor cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Food Sample (e.g., Lettuce) homogenization Homogenization with Acetonitrile sample->homogenization add_is Addition of this compound Internal Standard homogenization->add_is add_salts Addition of QuEChERS Salts add_is->add_salts centrifuge1 Centrifugation add_salts->centrifuge1 supernatant Supernatant centrifuge1->supernatant dspe Dispersive SPE (PSA, C18) supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis (MRM) final_extract->lcms quant Quantification using Isotopic Dilution lcms->quant

Caption: Workflow for the quantitative analysis of Sulfoxaflor in a food matrix.

Metabolic Pathway of Sulfoxaflor

G Figure 2. Simplified Metabolic Pathway of Sulfoxaflor sulfoxaflor Sulfoxaflor / this compound metabolite1 Metabolite X11719474 (N-demethyl) sulfoxaflor->metabolite1 Metabolism metabolite2 Metabolite X11721061 (Hydroxylation) sulfoxaflor->metabolite2 Metabolism conjugation Further Conjugation metabolite1->conjugation metabolite2->conjugation label_note This compound is used as a tracer to follow the metabolic fate.

Caption: Simplified metabolic pathway of Sulfoxaflor.

References

Synthesis and Purification of Sulfoxaflor-d3 for Analytical Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sulfoxaflor-d3, a crucial internal standard for the accurate quantification of the insecticide Sulfoxaflor in various matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification methodologies, and analytical characterization data. The information herein is intended to support researchers in the fields of analytical chemistry, environmental science, and drug development in producing and utilizing high-purity this compound for their analytical needs.

Introduction

Sulfoxaflor is a novel insecticide belonging to the sulfoximine (B86345) class, which acts as a competitive modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. Accurate monitoring of its residues in environmental and biological samples is essential for regulatory compliance and risk assessment. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust and reliable quantification by isotope dilution mass spectrometry (IDMS). The use of a deuterated analog allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate results. This guide details the chemical synthesis and purification strategies to obtain this compound of high chemical and isotopic purity suitable for use as an analytical standard.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the deuteration of a key precursor followed by the construction of the sulfoximine moiety. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the deuterated intermediate, [1-[6-(trifluoromethyl)-3-pyridinyl]ethyl-d3]amine, followed by its conversion to the corresponding sulfide (B99878). Subsequent formation of the N-cyanosulfilimine and final oxidation yields the target molecule, this compound.

Synthesis_Pathway cluster_0 Deuterated Precursor Synthesis cluster_1 Sulfoximine Core Formation A 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one B [1-[6-(Trifluoromethyl)-3-pyridinyl]ethyl-d3]amine A->B Reductive Amination (NaBD4, NH4OAc) C [1-[6-(Trifluoromethyl)-3-pyridinyl]ethyl-d3] sulfide B->C Thiolation D N-Cyano-[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl-d3]sulfilimine C->D Imidation (H2NCN, NBS) E This compound D->E Oxidation (m-CPBA)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of [1-[6-(Trifluoromethyl)-3-pyridinyl]ethyl-d3]amine

  • Materials: 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one, Sodium borodeuteride (NaBD4), Ammonium (B1175870) acetate (B1210297) (NH4OAc), Methanol-d4 (CD3OD), Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol-d4, add sodium borodeuteride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated amine.

2.2.2. Synthesis of the Corresponding Sulfide

  • Materials: [1-[6-(Trifluoromethyl)-3-pyridinyl]ethyl-d3]amine, a suitable thiolating agent (e.g., methyl mercaptan), a suitable solvent (e.g., DMF).

  • Procedure:

    • The deuterated amine is converted to a suitable leaving group (e.g., a tosylate or halide).

    • The resulting intermediate is then reacted with a thiolating agent, such as sodium thiomethoxide, in an appropriate solvent to yield the corresponding sulfide. Note: This is a generalized step and specific conditions would need to be optimized.

2.2.3. Synthesis of N-Cyano-[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl-d3]sulfilimine

  • Materials: The synthesized sulfide, Cyanamide (B42294) (H2NCN), N-Bromosuccinimide (NBS), Potassium tert-butoxide (t-BuOK), Methanol (B129727), Dichloromethane (B109758).

  • Procedure:

    • To a solution of the sulfide (1.0 eq), cyanamide (1.3 eq), and potassium tert-butoxide (1.2 eq) in methanol at room temperature, add N-Bromosuccinimide (1.5 eq).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add a saturated aqueous solution of sodium thiosulfate (B1220275) and extract with dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash column chromatography.

2.2.4. Synthesis of this compound (Oxidation)

  • Materials: The synthesized N-cyanosulfilimine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

  • Procedure:

    • Dissolve the N-cyanosulfilimine (1.0 eq) in dichloromethane and cool to 0 °C.

    • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

High purity of the final product is critical for its use as an analytical standard. A two-step purification process involving Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Purification Workflow

Purification_Workflow Start Crude this compound SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Start->SPE Evap1 Evaporation SPE->Evap1 Prep_HPLC Preparative HPLC (Reversed-Phase) Evap1->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Evap2 Evaporation Fraction_Collection->Evap2 Final_Product High-Purity this compound Evap2->Final_Product

Caption: Purification workflow for this compound.

Experimental Protocols

3.2.1. Solid-Phase Extraction (SPE)

  • Materials: C18 SPE cartridge, Methanol, Deionized water, Crude this compound solution.

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

    • Elution: Elute the this compound with 5 mL of methanol.

    • Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A suitable reversed-phase preparative column (e.g., C18, 10 µm, 250 x 21.2 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from any remaining impurities.

  • Procedure:

    • Dissolve the SPE-purified residue in the initial mobile phase composition.

    • Inject the solution onto the preparative HPLC column.

    • Collect the fraction corresponding to the this compound peak based on the UV chromatogram.

    • Evaporate the collected fraction to dryness to obtain the high-purity this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized and purified this compound.

Table 1: Synthesis and Purification Summary

StepParameterTypical Value
Synthesis Overall Yield30-50%
Purification Recovery from SPE>90%
Recovery from Prep HPLC>85%
Final Product Chemical Purity (by HPLC)>99.0%
Isotopic Purity (by MS)>98% D3
Residual Solvents (by GC-MS)<0.5%

Table 2: Analytical Characterization of this compound

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Consistent with Sulfoxaflor structure, with diminished or absent signal for the methyl group on the ethyl chain.
IntegrationConsistent with the number of protons in the non-deuterated positions.
Mass Spec (ESI+) [M+H]⁺m/z 281.07 (corresponding to C10H7D3F3N3OS)[1]
Major Fragmentsm/z 174, 83, 74[1]

Mechanism of Action of Sulfoxaflor

Sulfoxaflor acts on the insect's central nervous system as a competitive modulator of nicotinic acetylcholine receptors (nAChRs).

Signaling_Pathway cluster_0 Cellular Level cluster_1 Organismal Level Sulfoxaflor Sulfoxaflor nAChR Nicotinic Acetylcholine Receptor (nAChR) Sulfoxaflor->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Neuron Postsynaptic Neuron Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Impulse Uncontrolled Nerve Impulses Depolarization->Nerve_Impulse Symptoms Tremors, Paralysis, Death Nerve_Impulse->Symptoms

Caption: Simplified signaling pathway of Sulfoxaflor's neurotoxic action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound for use as an analytical standard. The outlined protocols, while based on established chemical principles, may require optimization for specific laboratory conditions and available starting materials. The successful synthesis and rigorous purification of this compound will enable researchers to perform highly accurate and precise quantification of Sulfoxaflor residues, contributing to the safety assessment of this important insecticide.

References

Sulfoxaflor-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Sulfoxaflor-d3, the deuterated analog of the insecticide Sulfoxaflor (B1682526). This document outlines its chemical properties, mechanism of action, and application in analytical methodologies.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 946578-00-3 (unlabeled)[1]
Molecular Weight 280.28 g/mol [2][3]
Molecular Formula C₁₀H₇D₃F₃N₃OS[2][3]

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Modulation

Sulfoxaflor, the parent compound of this compound, is a potent insecticide that acts as a neurotoxin in insects. Its primary mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.

Sulfoxaflor binds to these receptors, mimicking the action of the neurotransmitter acetylcholine. However, unlike acetylcholine, which is rapidly broken down to terminate the nerve signal, Sulfoxaflor's binding is more persistent. This leads to a continuous and uncontrolled firing of nerve impulses, resulting in muscle tremors, paralysis, and ultimately the death of the insect.

Below is a diagram illustrating the signaling pathway of Sulfoxaflor at the insect nAChR.

Sulfoxaflor_Mechanism cluster_synapse Insect Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds (Normal Signal) Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Binds Competitively Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Neuron_Activation Continuous Nerve Impulses Ion_Channel->Neuron_Activation Leads to Paralysis_Death Paralysis & Death Neuron_Activation->Paralysis_Death Results in Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., soil, water, tissue) Fortification 2. Fortification with This compound Internal Standard Sample_Collection->Fortification Extraction 3. Solvent Extraction (e.g., Acetonitrile) Fortification->Extraction Cleanup 4. Solid Phase Extraction (SPE) or Dispersive SPE (d-SPE) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quantification 6. Quantification of Sulfoxaflor (Ratio to this compound) Analysis->Quantification

References

An In-depth Technical Guide on the Environmental Fate of Sulfoxaflor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the environmental fate of Sulfoxaflor (B1682526), a sulfoximine (B86345) insecticide. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key quantitative data, details experimental protocols, and visualizes degradation pathways to facilitate a deeper understanding of Sulfoxaflor's behavior in the environment.

It is important to clarify that "Sulfoxaflor-d3" is an isotopically labeled version of Sulfoxaflor, containing deuterium (B1214612) (d3). D3-Sulfoxaflor is primarily used as an internal standard in analytical chemistry for the accurate quantification of Sulfoxaflor in various samples.[1] The environmental fate studies are conducted on the active ingredient, Sulfoxaflor.

Data Presentation: Environmental Dissipation of Sulfoxaflor

The environmental persistence of Sulfoxaflor is characterized by its dissipation half-life (DT50) in various environmental compartments. The following tables summarize the quantitative data from cited studies.

Table 1: Summary of Sulfoxaflor Dissipation Half-Lives (DT50/t½)

Environmental CompartmentConditionHalf-Life (days)Notes
Soil Aerobic0.4 (90th percentile t½)Degrades rather quickly.[2]
Artificial Soil12.0 - 15.4[3][4]
Field (Cucumber)1.6 - 2.9[5]
Field (Various Soils)1.5 - 7.2[5]
Water HydrolysisStableStable in acidic, neutral, and alkaline systems.[2][6]
Aqueous Photolysis> 1,000 (de-ionized water)Slow degradation.[2]
Aqueous Photolysis637 (natural surface water)[1][2]
Aqueous Photolysis35 hoursPhotolysis to a sulfoxaflor alcohol derivative.[7]
Sediment/Water System Aerobic (water phase)11 - 64[8]
Aerobic (total system)37 - 88[6][8]
Anaerobic (total system)103 - 382[6]

Table 2: Major Degradation Products of Sulfoxaflor

Metabolite/Degradate IDFormation PathwayEnvironmental CompartmentNotes
X11719474 Soil Metabolism, Photolysis, BiodegradationSoil, WaterMajor degradate in aerobic soil systems.[2][9][10] Can be more toxic to aquatic organisms than the parent compound.[9][11]
X11721061 PhotolysisWaterMinor photodegradate in natural surface water.[1][9]
X11718922 Soil DegradationSoilIdentified as a degradation product in soil.[9]
X-540 Soil DegradationSoil, potential for groundwaterMinor degradate.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental fate studies. Below are generalized protocols for key experiments based on common practices for pesticide analysis.

Aerobic Soil Metabolism Study
  • Objective: To determine the rate and pathway of Sulfoxaflor degradation in soil under aerobic conditions.

  • Methodology:

    • Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic matter content, pH, and microbial biomass.

    • Test Substance Application: Radiolabeled ([¹⁴C]) Sulfoxaflor is applied to fresh soil samples at a concentration relevant to field application rates.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

    • Sampling: Soil samples are collected at predetermined intervals over the course of the study (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extraction: Soil samples are extracted with an appropriate solvent system (e.g., acetonitrile/water mixtures) to recover the parent compound and its degradation products.

    • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify Sulfoxaflor and its metabolites. The identity of major degradates is confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5]

    • Mineralization: Volatile organic compounds and CO₂ produced from the mineralization of the [¹⁴C]-labeled Sulfoxaflor are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) and quantified by Liquid Scintillation Counting.

    • Data Analysis: The dissipation half-life (DT50) of Sulfoxaflor and the formation and decline of metabolites are calculated using kinetic modeling.

Aqueous Photolysis Study
  • Objective: To determine the rate and pathway of Sulfoxaflor degradation in water when exposed to light.

  • Methodology:

    • Solution Preparation: Solutions of Sulfoxaflor are prepared in sterile, buffered, and purified water (e.g., pH 7) and in a natural water sample to account for indirect photolysis.[1]

    • Light Source: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).[12] Control samples are kept in the dark at the same temperature.

    • Incubation: Samples are maintained at a constant temperature (e.g., 25°C) during the exposure period.

    • Sampling: Aliquots of the solutions are taken at various time points.

    • Analysis: The concentration of Sulfoxaflor and its photoproducts is determined using HPLC or UPLC-MS/MS.[5][9]

    • Data Analysis: The photolytic half-life is calculated by fitting the data to a first-order decay model. Quantum yields can also be determined.[11]

Mandatory Visualizations

Sulfoxaflor Environmental Fate Study Workflow

The following diagram illustrates a typical workflow for assessing the environmental fate of Sulfoxaflor.

G cluster_prep 1. Preparation cluster_studies 2. Degradation Studies cluster_analysis 3. Analysis cluster_assessment 4. Risk Assessment prep_chem Test Chemical (Sulfoxaflor) hydrolysis Hydrolysis prep_chem->hydrolysis photolysis Aqueous & Soil Photolysis prep_chem->photolysis soil_metabolism Aerobic/Anaerobic Soil Metabolism prep_chem->soil_metabolism aquatic_sediment Aerobic/Anaerobic Aquatic Sediment Metabolism prep_chem->aquatic_sediment prep_matrix Environmental Matrices (Soil, Water, Sediment) prep_matrix->hydrolysis prep_matrix->photolysis prep_matrix->soil_metabolism prep_matrix->aquatic_sediment extraction Sample Extraction hydrolysis->extraction photolysis->extraction soil_metabolism->extraction aquatic_sediment->extraction quantification Quantification (HPLC, UPLC-MS/MS) extraction->quantification identification Metabolite Identification quantification->identification kinetics Degradation Kinetics (DT50/t½) quantification->kinetics pathway Degradation Pathway Elucidation identification->pathway risk Environmental Risk Assessment kinetics->risk pathway->risk

Diagram 1: Experimental workflow for Sulfoxaflor's environmental fate assessment.
Sulfoxaflor Degradation Pathways

This diagram illustrates the primary degradation pathways of Sulfoxaflor in the environment.

cluster_soil Soil Environment cluster_water Aquatic Environment parent Sulfoxaflor X11719474_soil X11719474 parent->X11719474_soil Aerobic Metabolism (Major Pathway) X11718922 X11718922 parent->X11718922 Degradation X540 X-540 parent->X540 Degradation X11721061 X11721061 parent->X11721061 Photolysis X11719474_water X11719474 parent->X11719474_water Photolysis / Biodegradation

Diagram 2: Primary degradation pathways of Sulfoxaflor in soil and water.

References

Foundational knowledge of sulfoximine insecticides and their deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoximine (B86345) insecticides represent a significant class of crop protection agents, distinguished by their unique chemical structure and mode of action.[1] As the agricultural industry faces mounting challenges from insect pests developing resistance to existing pesticides, the development of novel active ingredients with distinct mechanisms is crucial.[1] Sulfoximines, with sulfoxaflor (B1682526) as the primary commercial example, have emerged as a vital tool for managing a broad spectrum of sap-feeding insects, including those that have developed resistance to other insecticide classes like neonicotinoids.[1][2]

This technical guide provides a comprehensive overview of the foundational knowledge of sulfoximine insecticides. It delves into their mechanism of action, metabolic pathways, and the critical role of deuterated standards in their analytical determination. The content is tailored for researchers, scientists, and professionals involved in drug development and crop protection.

Mechanism of Action: A Unique Nicotinic Acetylcholine (B1216132) Receptor Modulator

Sulfoximine insecticides are neurotoxins that act as competitive modulators of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3][4] The Insecticide Resistance Action Committee (IRAC) has categorized them into their own subgroup, 4C, setting them apart from other nAChR modulators such as neonicotinoids (4A), nicotine (B1678760) (4B), and butenolides (4D).[1]

The mechanism unfolds as follows:

  • Binding: Sulfoxaflor, the representative sulfoximine, binds to the nAChR at the same site as the endogenous neurotransmitter, acetylcholine (ACh).[3]

  • Agonist Action: It acts as an agonist, mimicking the action of ACh but with much higher affinity and persistence.[5][6] This binding is not easily reversed.[1]

  • Uncontrolled Nerve Impulses: The persistent binding leads to the continuous and uncontrolled firing of nerve impulses.[1][3]

  • Paralysis and Death: This hyperexcitation of the nervous system results in muscle tremors, followed by paralysis and ultimately the death of the insect.[3][4]

Significantly, sulfoxaflor binds more strongly to insect nAChRs than to those of mammals, which accounts for its selective toxicity.[3]

Sulfoximine_MoA cluster_synapse Insect Synapse cluster_effects Physiological Effects ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (Normal Signal) Sulfoximine Sulfoximine (e.g., Sulfoxaflor) Sulfoximine->nAChR Binds Persistently (Competitive Agonist) Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Opens Ion Channel Nerve_Impulses Uncontrolled Nerve Impulses Postsynaptic_Neuron->Nerve_Impulses Continuous Firing Paralysis Paralysis & Death Nerve_Impulses->Paralysis Leads to

Mechanism of action of sulfoximine insecticides at the insect synapse.

Metabolism and Basis for Efficacy Against Resistant Insects

A key advantage of sulfoximines is their effectiveness against insect populations resistant to other insecticides, particularly neonicotinoids.[2] This is largely attributed to differences in their metabolic pathways.[7] While resistance to neonicotinoids is often linked to enhanced metabolism by specific cytochrome P450 monooxygenases (P450s), sulfoxaflor appears to be less susceptible to these enzymes.[8][9]

Studies have shown that certain P450s, like CYP6G1 from Drosophila melanogaster, can metabolize a variety of neonicotinoids but not sulfoxaflor.[9] This differential metabolism means that the resistance mechanisms developed by insects against neonicotinoids are often ineffective against sulfoximines, resulting in a lack of cross-resistance.[7][8]

Quantitative Data

The efficacy and physical properties of sulfoximine insecticides are well-documented. Sulfoxaflor, the most studied compound in this class, has the following properties:

PropertyValueReference
IUPAC Name[Methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ⁶-sulfanylidene]cyanamide[3]
Chemical FormulaC₁₀H₁₀F₃N₃OS[3]
Molar Mass277.27 g·mol⁻¹[3]
CAS Number946578-00-3[3]

The insecticidal activity of sulfoxaflor has been quantified against various sap-feeding pests. The following table summarizes representative toxicity data.

Pest SpeciesAssay TypeLC₅₀ (mg L⁻¹)Reference
Carcinus maenas (Green crab)Acute Toxicity (96h)2.88[6]
Myzus persicae (Green peach aphid)Foliar Sprayas low as 1 ppm (LC₅₀)[10]

Role of Deuterated Standards in Analysis

Accurate quantification of sulfoximine insecticides in various matrices (e.g., crops, soil, water) is essential for regulatory compliance, environmental monitoring, and research. The use of deuterated analogues as internal standards is a cornerstone of precise analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS).[11]

Isotopically labeled internal standards, such as deuterated sulfoxaflor, are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. Their utility stems from several key advantages:

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the deuterated standard is affected by the matrix in the same way as the analyte, its signal can be used to normalize the analyte's response.[11][12]

  • Compensation for Sample Loss: Losses during sample preparation (e.g., extraction, cleanup) are accounted for because the internal standard is lost at the same rate as the native analyte.[13]

  • Improved Precision and Accuracy: By correcting for variations in injection volume and instrument response, deuterated standards significantly improve the reproducibility and accuracy of quantitative methods.[11]

Analytical_Workflow Sample Sample Collection (e.g., Crop, Soil, Water) Spiking Spiking with Deuterated Internal Standard Sample->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Typical analytical workflow using a deuterated internal standard.

Experimental Protocols

Cytochrome P450 Metabolism Assay

This assay determines if a sulfoximine compound is metabolized by P450 enzymes, a key mechanism of insecticide resistance.[1]

  • Microsome Preparation:

    • Dissect and homogenize insect tissues (e.g., midguts) in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.[1]

  • Metabolism Reaction:

    • Incubate the microsomal preparation with the sulfoximine insecticide and an NADPH-generating system (P450s are NADPH-dependent).

    • Run a parallel control reaction without the NADPH-generating system.[1]

  • Extraction and Analysis:

    • Stop the reaction and extract the parent compound and any metabolites using an appropriate organic solvent.

    • Analyze the extract using LC-MS to separate and quantify the parent compound.[1]

  • Data Analysis:

    • Compare the amount of the parent compound remaining in the active reaction with the control. A significant decrease in the parent compound in the presence of NADPH indicates P450-mediated metabolism.[1]

Leaf-Dip Bioassay for Aphid Toxicity (LC₅₀ Determination)

This method is commonly used to determine the lethal concentration of an insecticide that kills 50% of the test population (LC₅₀).[1]

  • Preparation of Insecticide Solutions:

    • Prepare a series of at least five serial dilutions of the sulfoximine insecticide in deionized water.

    • Include a control treatment with deionized water only.[1]

  • Leaf Disc Treatment:

    • Excise leaf discs (e.g., 50 mm diameter) from untreated host plants.

    • Dip each leaf disc into a test solution for approximately 10 seconds.

    • Allow the treated leaf discs to air-dry.[1]

  • Experimental Setup:

    • Place each dried leaf disc onto a bed of agar (B569324) in a petri dish to maintain turgidity.

    • Introduce a set number of aphids (e.g., 10 nymphs) onto each leaf disc.[1]

  • Incubation and Assessment:

    • Maintain the petri dishes under controlled environmental conditions.

    • Assess mortality after a defined period (e.g., 24-72 hours).

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Analyze the data using probit or logit analysis to determine the LC₅₀ and LC₉₀ values.[1]

Synthesis of Sulfoximines and Their Deuterated Standards

The synthesis of the sulfoximine scaffold has been an area of active research, with methods developed for creating diverse analogues to explore structure-activity relationships (SAR).[10] Key synthetic strategies often involve the transfer of a nitrogen group to a corresponding sulfoxide.[14] More recent methods utilize hypervalent iodine reagents to facilitate the NH transfer from simple ammonia (B1221849) sources, providing efficient access to the core sulfoximine structure.[15]

The preparation of deuterated standards for analytical applications is typically achieved through hydrogen isotope exchange (HIE) reactions.[16] Transition metal-catalyzed HIE has become a leading technology for this purpose. Iridium(I) N-heterocyclic carbene complexes, for example, have been designed for the late-stage activation and subsequent deuteration of C-H bonds within complex molecules like sulfoximines.[16]

Synthesis_Relationship Sulfoxide Sulfoxide Precursor Sulfoximine_Scaffold Sulfoximine Scaffold (e.g., Sulfoxaflor) Sulfoxide->Sulfoximine_Scaffold NH Transfer Reaction NH_Source Nitrogen Source (e.g., NH₃ + Reagent) NH_Source->Sulfoximine_Scaffold NH Transfer Reaction Deuterated_Standard Deuterated Sulfoximine (Internal Standard) Sulfoximine_Scaffold->Deuterated_Standard Deuteration HIE_Catalyst Hydrogen Isotope Exchange (e.g., Iridium Catalyst + D₂O) HIE_Catalyst->Deuterated_Standard Deuteration

Generalized synthetic relationship for sulfoximines and their standards.

Conclusion

Sulfoximine insecticides, exemplified by sulfoxaflor, are a valuable class of crop protection agents with a distinct mechanism of action that makes them effective against a wide range of sap-feeding pests, including those resistant to other insecticides.[1][2] Their unique interaction with the insect nicotinic acetylcholine receptor and their differential metabolism are key to their success.[1][8] For the continued development, regulatory approval, and safe use of these compounds, robust analytical methods are paramount. The use of deuterated internal standards is indispensable for achieving the high degree of accuracy and precision required in the quantitative analysis of sulfoximine residues, ensuring both efficacy in the field and safety for the consumer and the environment.

References

Investigating the stability of Sulfoxaflor-d3 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Sulfoxaflor-d3 in Various Solvents

Introduction

Sulfoxaflor (B1682526) is a novel insecticide belonging to the sulfoximine (B86345) class, effective against a wide range of sap-feeding insects. For accurate quantification in environmental and biological matrices, stable isotope-labeled internal standards, such as this compound, are indispensable. The stability of these standards in various solvents is critical for ensuring the reliability and accuracy of analytical data. This guide provides a comprehensive overview of the stability of Sulfoxaflor, which serves as a robust proxy for this compound, in different solvent systems and under various environmental conditions. While specific stability studies on this compound are not extensively documented in public literature, the physicochemical properties of deuterated analogues are generally comparable to their non-deuterated counterparts, especially concerning stability in solution. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and illustrates degradation pathways.

Section 1: Chemical Stability Profile of Sulfoxaflor

The stability of Sulfoxaflor is influenced by several factors, including pH, light exposure, and temperature. Understanding these factors is crucial for the proper preparation, storage, and handling of analytical standards.

Hydrolytic Stability Sulfoxaflor is exceptionally stable to hydrolysis across a range of environmentally relevant pH levels. Studies show it does not undergo significant degradation in sterile aqueous solutions at pH 5, 7, and 9 when stored at 25°C.[1][2][3] This high stability in aqueous media suggests that hydrolysis is not a significant degradation pathway under typical environmental or laboratory conditions.[4]

Photolytic Stability Photodegradation can be a significant transformation pathway for Sulfoxaflor, although its rate is highly dependent on the medium and the presence of photosensitizers.

  • Aqueous Photolysis : In sterile water, Sulfoxaflor's photolytic half-life is exceedingly long, estimated to be over 1000 days under summer sunlight conditions at 40°N latitude.[1] In natural surface water, the half-life (DT50) is approximately 637 days, indicating a marginal increase in degradation rate, likely due to indirect photolysis.[1] However, other studies under simulated sunlight irradiation reported a much faster photolysis half-life of 39.6 hours in distilled water and 45.6 hours in river water.[5][6] This highlights the critical influence of experimental conditions such as light source and intensity.

  • Solvent Effects on Photolysis : The choice of solvent can significantly impact the photochemical degradation rate. In one study, the half-life of Sulfoxaflor was found to be longest in acetone (B3395972) and shortest in acetonitrile (B52724), with reduction and hydrolysis being the main degradation pathways observed.[7]

  • Soil Photolysis : Photolytic degradation on soil surfaces is not considered a significant route of dissipation for Sulfoxaflor.[1][3]

Thermal Stability Sulfoxaflor is a solid with a melting point of 112.9°C and begins to decompose at 167.7°C.[8] Standard guidelines, such as OECD 113, are used to assess the thermal stability of such compounds, often through accelerated storage tests at elevated temperatures (e.g., 14 days at 54°C).[9] While specific data for this compound is unavailable, it is expected to exhibit similar thermal stability.

Section 2: Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Sulfoxaflor. This data is essential for researchers to establish appropriate storage conditions and shelf-life for stock and working solutions.

Table 1: Hydrolytic Stability of Sulfoxaflor

pHTemperature (°C)Half-life (DT50)Reference
525Stable[1]
725Stable[1]
925Stable[1]

Table 2: Photolytic Stability of Sulfoxaflor in Various Media

MediumConditionHalf-life (DT50)Reference
Sterile Water (pH 7)Simulated Sunlight (40°N)> 1000 days[1]
Natural Surface WaterSimulated Sunlight637 days[1]
Distilled WaterIrradiated39.6 hours[5][6]
River WaterIrradiated45.6 hours[5]
AcetonitrileUV / Xenon LampShortest among tested solvents[7]
AcetoneUV / Xenon LampLongest among tested solvents[7]

Table 3: General Recommendations for Long-Term Storage of this compound Analytical Standards

SolventStorage TemperatureExpected Stability
Acetonitrile-20°C in the dark≥ 1 year
Methanol-20°C in the dark≥ 1 year
Acetone-20°C in the dark≥ 1 year
Note: This table is based on standard laboratory practice for storing pesticide analytical standards and is not derived from specific experimental results for this compound. Verification studies are recommended.

Section 3: Experimental Protocol for Stability Assessment

This section provides a generalized protocol for evaluating the stability of this compound in a specific solvent, based on OECD guidelines and common analytical practices.[10][11][12]

Objective: To determine the stability of this compound in a selected solvent under defined storage conditions (e.g., -20°C, 4°C, 25°C) over a specified period.

Materials and Reagents:

  • This compound certified reference material

  • Sulfoxaflor certified reference material (for quantification)

  • High-purity solvent (e.g., HPLC-grade acetonitrile)

  • Volumetric flasks, pipettes, and autosampler vials

  • Analytical balance

  • UPLC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a primary stock solution (e.g., 1000 µg/mL).

  • Preparation of Stability Samples: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL). Aliquot this solution into multiple amber glass vials to minimize headspace and prevent photodegradation.

  • Storage: Store the vials under the desired conditions (e.g., freezer at -20°C, refrigerator at 4°C, and benchtop at 25°C). Include a set of samples to be exposed to ambient light if photostability is being assessed.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analysis:

    • At each time point, retrieve duplicate samples from each storage condition.

    • Prepare a fresh calibration curve using the Sulfoxaflor standard.

    • Analyze the stored samples by UPLC-MS/MS. A typical method involves extraction with acetonitrile followed by cleanup with dispersive solid-phase extraction (d-SPE) using primary and secondary amine (PSA).[13]

  • Data Evaluation:

    • Calculate the concentration of this compound at each time point relative to the Day 0 concentration.

    • Stability is confirmed if the mean concentration remains within a predefined range (e.g., ±10%) of the initial concentration.

    • If degradation occurs, calculate the degradation percentage and determine the half-life (DT50).

Experimental Workflow Visualization

G cluster_analysis Analytical Procedure prep_stock Prepare this compound Stock Solution (e.g., 1000 µg/mL) prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot storage_conditions aliquot->storage_conditions store_frozen Store at -20°C storage_conditions->store_frozen store_fridge Store at 4°C storage_conditions->store_fridge store_rt Store at 25°C (Dark & Light) storage_conditions->store_rt analysis Analyze Samples at Predetermined Time Points (t=0, t=1, t=2...) store_frozen->analysis store_fridge->analysis store_rt->analysis calib Prepare Fresh Calibration Curve analysis->calib uplc UPLC-MS/MS Analysis analysis->uplc calib->uplc data_eval Data Evaluation: - Compare to t=0 - Calculate % Recovery - Determine Half-life (DT50) uplc->data_eval

Caption: Workflow for assessing the stability of this compound in solution.

Section 4: Degradation Pathways of Sulfoxaflor

Under conditions conducive to degradation, such as photolysis or microbial action in soil, Sulfoxaflor transforms into several metabolites. The primary degradation pathways involve oxidation of the cyano group and cleavage of the sulfur side-chain.[7] The main identified metabolites include X11719474, X11721061, and X11718922.[2][7][14] Notably, the metabolite X11719474 has been found to be more toxic to certain aquatic organisms, like Daphnia magna, than the parent Sulfoxaflor compound.[2][14]

Sulfoxaflor Degradation Pathway Visualization

G sulfoxaflor Sulfoxaflor x11719474 X11719474 (N-[methyl(oxo){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-λ4-sulfinyl]urea) sulfoxaflor->x11719474 Oxidation x11721061 X11721061 (1-[6-(trifluoromethyl)pyridin-3-yl]ethanol) sulfoxaflor->x11721061 Side-chain cleavage x11719474->x11721061 Photodegradation x11718922 X11718922 x11719474->x11718922 Photodegradation m1 M1 x11719474->m1 Photodegradation x11718922->x11721061 Photodegradation

Caption: Primary photodegradation pathways of Sulfoxaflor into its major metabolites.

Conclusion

The available data strongly indicates that Sulfoxaflor is a highly stable compound under typical laboratory storage conditions, particularly with respect to hydrolysis and thermal stress. Consequently, its deuterated analogue, this compound, is expected to be a reliable internal standard. The primary degradation concern is photolysis, especially when in solution.

For researchers, scientists, and drug development professionals, the following best practices are recommended:

  • Store this compound stock solutions in amber glass vials at or below -20°C to minimize degradation.

  • Prepare fresh working solutions regularly and store them protected from light in a refrigerator when not in use.

  • When conducting long-term studies, it is advisable to perform a preliminary stability assessment in the specific solvent and storage conditions being used, following a protocol similar to the one outlined in this guide.

By adhering to these guidelines, analytical laboratories can ensure the integrity of this compound standards, leading to highly accurate and reproducible quantitative results.

References

Methodological & Application

Method development for Sulfoxaflor detection in water samples with UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Determination of Sulfoxaflor (B1682526) in Water by UPLC-MS/MS

Introduction

Sulfoxaflor is a novel sulfoximine (B86345) insecticide effective against a broad spectrum of sap-feeding insects.[1] Its presence in aquatic ecosystems is a growing concern, necessitating sensitive and selective analytical methods for monitoring its concentration in water samples.[2] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a preferred technique due to its high sensitivity, selectivity, and rapid analysis times.[1][3][4]

This application note provides a detailed protocol for the quantitative determination of Sulfoxaflor in various water matrices using UPLC-MS/MS. The method is applicable for a wide range of concentrations, incorporating two distinct sample preparation procedures: a direct injection approach for higher concentration levels and a Solid-Phase Extraction (SPE) method for trace-level analysis.

Principle

Water samples are prepared for analysis using one of two methods based on the expected concentration of Sulfoxaflor. For concentrations expected to be at or above 0.25 µg/L, a simple filtration and direct injection method is employed. For lower concentrations requiring a limit of quantitation down to 0.05 µg/L, a solid-phase extraction (SPE) procedure is used to concentrate the analyte and remove matrix interferences.[5]

Following preparation, the sample extract is analyzed by UPLC-MS/MS. The separation is achieved on a C18 reversed-phase column using a gradient elution of water and organic solvent (acetonitrile or methanol) with additives like formic acid to ensure optimal peak shape and ionization.[5][6] The identification and quantification of Sulfoxaflor are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[5][7] Quantification is typically achieved using an internal standard method to ensure accuracy and precision.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection Acidify Acidify with 1.0 N HCl Sample->Acidify Filter Filter Sample Acidify->Filter IS_Direct Add Internal Standard Filter->IS_Direct ≥ 0.25 µg/L SPE_Node Solid-Phase Extraction (SPE) (for < 0.25 µg/L) Filter->SPE_Node < 0.25 µg/L UPLC UPLC Separation (C18 Column) IS_Direct->UPLC Elute Elute with ACN/Water SPE_Node->Elute IS_SPE Add Internal Standard Elute->IS_SPE Dilute Dilute Eluate IS_SPE->Dilute Dilute->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for Sulfoxaflor analysis in water samples.

Materials and Reagents

  • Apparatus : UPLC system, Tandem Mass Spectrometer, analytical balance, volumetric flasks, pipettes, SPE manifold, SPE cartridges (e.g., reverse-phase polymeric), 0.22 µm syringe filters.

  • Chemicals : Sulfoxaflor analytical standard, stable isotope-labeled internal standard (e.g., Sulfoxaflor M+3), acetonitrile (B52724) (ACN, HPLC grade), methanol (B129727) (MeOH, HPLC grade), formic acid (98%+), ammonium (B1175870) formate, hydrochloric acid (HCl), and ultrapure water.

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL) : Accurately weigh 5.0 mg of Sulfoxaflor standard and quantitatively transfer it to a 50-mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[5]

  • Internal Standard Stock Solution (100 µg/mL) : Prepare a stock solution of the stable-isotope internal standard using the same procedure.[5]

  • Working Standard Solutions : Prepare a series of intermediate mixed solutions by diluting the primary stock solution.[6] From these, create spiking solutions and calibration standards ranging from approximately 0.0015 to 1.25 µg/mL.[5]

  • Calibration Standards : Prepare final calibration standards by adding a fixed volume of the internal standard solution and varying volumes of the spiking solutions to volumetric flasks. Dilute to the final volume with a water/acetonitrile mixture (e.g., 95:5) containing 0.01% formic acid to match the initial mobile phase conditions.[5]

Sample Preparation

Method A: Direct Injection (for concentrations ≥ 0.25 µg/L)

  • To a sample aliquot, add 1.0 N hydrochloric acid.[5]

  • Add the stable isotope internal standard mixture.[5]

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[5]

  • The sample is now ready for UPLC-MS/MS analysis.

Method B: Solid-Phase Extraction (SPE) (for concentrations < 0.25 µg/L)

  • Acidify the water sample aliquot with 1.0 N hydrochloric acid.[5]

  • Condition a reverse-phase polymeric SPE column according to the manufacturer's instructions.

  • Load the acidified sample onto the SPE column.

  • Wash the column to remove interfering substances.

  • Elute the analytes from the SPE column using an acetonitrile/water (80:20) solution containing 0.1% formic acid.[5]

  • Add the stable isotope internal standard mixture to the eluate.[5]

  • Dilute the eluate with a water/acetonitrile (95:5) solution containing 0.01% formic acid.[5]

  • Transfer the final solution to an autosampler vial for analysis.

UPLC-MS/MS Analysis

The following are typical parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
UPLC System
ColumnAcquity UPLC HSS T3 or equivalent C18, 2.1x100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid and 5 mM Ammonium Formate in Water[6]
Mobile Phase B0.1% Formic Acid and 5 mM Ammonium Formate in Methanol[6]
GradientStart at 5% B, ramp to 98% B, hold, and re-equilibrate. Total run time is typically under 10 minutes.[2][6][8]
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temp.40 °C
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)[5]
Capillary Voltage3.0 - 3.5 kV
Source Temp.150 °C
Desolvation Temp.350 - 450 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for Sulfoxaflor

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Sulfoxaflor278.3[7]174[7]50-8[7]Quantifier
Sulfoxaflor278.3[7]154[7]50-25[7]Qualifier
Sulfoxaflor-M+3 (IS)300.1[5]178.1[5]5016[5]Quantifier

Results and Performance Characteristics

The method performance should be validated to ensure it is fit for purpose. Key validation parameters are summarized below.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.2 - 0.6 µg/kg (in various matrices)[1]
Limit of Quantitation (LOQ) 0.05 µg/L (with SPE); 0.25 µg/L (direct injection)[5]
Linearity (R²) ≥ 0.99[1][2][8][9]
Accuracy (Recovery) 75% - 115%[1][8][9]
Precision (RSD) < 15%[1][9]

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and reliable approach for the determination of Sulfoxaflor in water samples. The availability of both a direct injection and an SPE-based sample preparation protocol allows for flexibility in analyzing samples with varying expected concentration levels, from trace amounts to higher residue levels. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine monitoring and regulatory compliance testing.

References

Application of Sulfoxaflor-d3 in Pesticide Residue Studies in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Sulfoxaflor (B1682526) is a novel insecticide from the sulfoximine (B86345) class, effective against a broad spectrum of sap-feeding insects. Regulatory bodies worldwide mandate the monitoring of its residue levels in agricultural commodities to ensure consumer safety. The use of a stable isotope-labeled internal standard, such as Sulfoxaflor-d3, is a crucial component of robust analytical methods for the accurate quantification of sulfoxaflor residues in complex matrices like fruits and vegetables. The internal standard compensates for variations in sample preparation and instrumental analysis, thereby improving the method's precision and accuracy.

This document provides detailed application notes and protocols for the use of this compound in the analysis of sulfoxaflor residues in fruits and vegetables by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical practices, including the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Analytical Principle

The quantification of sulfoxaflor residues is performed by isotope dilution mass spectrometry. A known amount of this compound is added to the sample homogenate at the beginning of the extraction process. Both the native sulfoxaflor and the deuterated internal standard are co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the signal intensity of sulfoxaflor to that of this compound, the concentration of sulfoxaflor in the original sample can be accurately determined, correcting for any losses during sample processing or fluctuations in instrument response.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of sulfoxaflor in various fruit and vegetable matrices using an LC-MS/MS method with isotopic internal standardization. While specific performance data for this compound is not extensively published, the use of such standards generally leads to high recovery and precision. The data presented for sulfoxaflor is indicative of the performance expected from a method properly employing this compound.

Table 1: Method Detection and Quantification Limits for Sulfoxaflor

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Cucumber0.2 - 0.60.7 - 2.0[1]
Tomato0.2 - 0.60.7 - 2.0[1]
Cabbage0.2 - 0.60.7 - 2.0[1]
Apple0.2 - 0.60.7 - 2.0[1]
Grape0.2 - 0.60.7 - 2.0[1]
Lettuce0.003 - 0.0060.01 - 0.02[2]

Table 2: Recovery and Precision of Sulfoxaflor Analysis

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Cucumber10, 100, 100078.4 - 98.71.2 - 14.5[1]
Tomato10, 100, 100078.4 - 98.71.2 - 14.5[1]
Cabbage10, 100, 100078.4 - 98.71.2 - 14.5[1]
Apple10, 100, 100078.4 - 98.71.2 - 14.5[1]
Grape10, 100, 100078.4 - 98.71.2 - 14.5[1]
Lettuce10 x LOQ, 50 x LOQ81.9 - 115.5< 12[2]

Experimental Protocols

Preparation of Standard Solutions

1.1. Sulfoxaflor and this compound Stock Solutions (1000 µg/mL)

  • Accurately weigh approximately 10 mg of sulfoxaflor and this compound analytical standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in acetonitrile (B52724) and bring to volume.

  • Store the stock solutions at -20°C in amber vials. These solutions are typically stable for at least 6 months.

1.2. Intermediate Standard Solutions (10 µg/mL)

  • Pipette 100 µL of each 1000 µg/mL stock solution into separate 10 mL volumetric flasks.

  • Dilute to volume with acetonitrile.

1.3. Working Standard Mixture and Internal Standard Spiking Solution

  • Prepare a series of calibration standards by diluting the intermediate standard solutions with acetonitrile to achieve concentrations ranging from 1 to 100 µg/L.

  • Prepare a this compound spiking solution at a concentration of 1 µg/mL in acetonitrile. This solution will be used to fortify the samples.

Sample Preparation (QuEChERS Method)

A generalized QuEChERS protocol is described below. The specific salt and sorbent composition may need to be optimized depending on the matrix.

2.1. Homogenization

  • Chop the fruit or vegetable sample into small pieces.

  • Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For samples with high water content, it may be beneficial to freeze them with liquid nitrogen prior to homogenization.

2.2. Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may vary based on the matrix to remove interferences like pigments and fatty acids.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 10,000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions (Example)

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2.5 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Sulfoxaflor and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
Sulfoxaflor278.0175.015199.010
This compound281.0178.015202.010

Note: The optimal MRM transitions and collision energies should be determined empirically by infusing standard solutions of sulfoxaflor and this compound into the mass spectrometer.

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result sample Fruit/Vegetable Sample homogenize Homogenization sample->homogenize weigh Weigh 10g of Homogenate homogenize->weigh add_is Add this compound Internal Standard weigh->add_is add_acn Add Acetonitrile add_is->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 d_spe d-SPE Cleanup centrifuge1->d_spe centrifuge2 Centrifuge d_spe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc_msms LC-MS/MS Analysis final_extract->lc_msms data_processing Data Processing lc_msms->data_processing quantification Quantification data_processing->quantification report Residue Concentration Report quantification->report

Caption: Experimental workflow for sulfoxaflor residue analysis.

logical_relationship sulfoxaflor Sulfoxaflor (Analyte) extraction Extraction & Cleanup sulfoxaflor->extraction sulfoxaflor_d3 This compound (Internal Standard) sulfoxaflor_d3->extraction lc_separation LC Separation extraction->lc_separation Co-elution ms_detection MS/MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification Calibration Curve

Caption: Principle of isotope dilution analysis.

References

Application Note: High-Throughput Analysis of Sulfoxaflor in Complex Matrices using a Modified QuEChERS Protocol with Sulfoxaflor-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxaflor (B1682526) is a novel insecticide belonging to the sulfoximine (B86345) class, effective against a broad spectrum of sap-feeding insects. Its widespread use necessitates robust and efficient analytical methods for monitoring its residues in complex matrices such as food, soil, and biological samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[1] This application note details a modified QuEChERS protocol for the extraction and quantification of Sulfoxaflor from complex matrices, incorporating Sulfoxaflor-d3 as an internal standard to enhance accuracy and precision. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection technique.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific complex matrices.

1. Materials and Reagents

  • Sulfoxaflor analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Magnesium sulfate (B86663) (anhydrous, analytical grade)

  • Sodium chloride (analytical grade)

  • Trisodium (B8492382) citrate (B86180) dihydrate (analytical grade)

  • Disodium (B8443419) hydrogen citrate sesquihydrate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (end-capped)

  • Graphitized carbon black (GCB) - for pigmented matrices

  • Formic acid (LC-MS grade)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of ≥4000 rpm)

  • Syringe filters (0.22 µm, PTFE or other suitable material)

2. Preparation of Standards

  • Sulfoxaflor Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sulfoxaflor standard and dissolve in 10 mL of acetonitrile.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 5 mg of this compound and dissolve in 50 mL of acetonitrile.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Sulfoxaflor stock solution with acetonitrile to create calibration curves. The concentration range will depend on the expected residue levels and instrument sensitivity.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

3. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative portion of the complex matrix sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to achieve a paste-like consistency before homogenization.

  • Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. The exact salt composition may be adjusted based on the matrix.

  • Second Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL polypropylene centrifuge tube containing the d-SPE sorbent.

  • Sorbent Composition: The composition of the d-SPE sorbent depends on the matrix. A common combination for general purposes is 150 mg MgSO₄ and 50 mg PSA. For matrices with high fat content, 50 mg of C18 may be added. For highly pigmented matrices, 50 mg of GCB can be included, but its use should be carefully evaluated as it may adsorb planar analytes like Sulfoxaflor.

  • Cleanup: Cap the tube and vortex for 30 seconds.

  • Second Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

5. Final Extract Preparation and LC-MS/MS Analysis

  • Filtration: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject the filtered extract into the LC-MS/MS system for analysis. The LC and MS/MS conditions should be optimized for the separation and detection of Sulfoxaflor and this compound. A typical mobile phase consists of water and acetonitrile or methanol (B129727) with a small amount of formic acid to improve ionization.

Quantitative Data Summary

The performance of the QuEChERS method for Sulfoxaflor analysis has been validated in various studies. The following table summarizes typical quantitative data obtained from different complex matrices.

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
Cucumber10, 100, 100078.4 - 98.71.2 - 14.50.7 - 2.0[3]
Tomato10, 100, 100085.2 - 95.12.5 - 10.30.7 - 2.0[3]
Cabbage10, 100, 100082.6 - 93.43.1 - 11.80.7 - 2.0[3]
Apple10, 100, 100080.5 - 96.24.5 - 12.10.7 - 2.0[3]
Grape10, 100, 100088.9 - 97.31.8 - 9.70.7 - 2.0[3]
Soil10, 100, 100081.7 - 92.55.3 - 13.40.7 - 2.0[3]
Lettuce0.01, 0.05 mg/kg81.9 - 115.5<120.01 - 0.02[4]

Experimental Workflow Diagram

QuEChERS_Workflow SamplePrep Sample Homogenization (10-15 g of complex matrix) Weighing Weigh 10 g of Homogenized Sample into 50 mL tube SamplePrep->Weighing Spiking Add 100 µL of this compound (1 µg/mL) Weighing->Spiking Extraction1 Add 10 mL Acetonitrile & Vortex (1 min) Spiking->Extraction1 SaltingOut Add QuEChERS Salts (MgSO4, NaCl, Citrates) Extraction1->SaltingOut Extraction2 Shake Vigorously (1 min) SaltingOut->Extraction2 Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Extraction2->Centrifuge1 Transfer Transfer 1 mL of Supernatant to 15 mL tube with d-SPE sorbents Centrifuge1->Transfer dSPE d-SPE Cleanup (Vortex 30s) Transfer->dSPE Centrifuge2 Centrifuge (≥4000 rpm, 5 min) dSPE->Centrifuge2 Filter Filter Extract (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

References

Application Note: High-Precision Quantification of Sulfoxaflor using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and highly accurate method for the determination of the insecticide Sulfoxaflor (B1682526) in various matrices using Isotope Dilution Mass Spectrometry (IDMS). By employing a stable isotope-labeled internal standard, this method effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to improved precision and accuracy. The protocol details sample extraction using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development requiring reliable quantification of Sulfoxaflor residues.

Introduction

Sulfoxaflor is a novel sulfoximine (B86345) insecticide effective against a wide range of sap-feeding insects.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural samples. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides a high degree of accuracy and precision. It relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte to the sample at the beginning of the analytical process.[2] This internal standard experiences the same chemical and physical processes as the native analyte throughout extraction, cleanup, and analysis. The ratio of the native analyte to the labeled standard is measured by mass spectrometry, allowing for precise quantification that is largely unaffected by sample loss or matrix-induced signal suppression or enhancement.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in altering the isotopic composition of the analyte in a sample by adding a known quantity of an isotopically enriched standard (the "spike"). The mass spectrometer measures the altered isotope ratio. Since the amount of the added spike is known, the initial amount of the analyte in the sample can be calculated. This technique minimizes errors arising from sample preparation and matrix effects, as both the analyte and the internal standard are affected proportionally.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Sample Sample containing unknown amount of Sulfoxaflor (Analyte A) Mixing Mixing of Sample and Internal Standard Sample->Mixing Standard Known amount of stable isotope-labeled Sulfoxaflor (Analyte A*) Standard->Mixing Extraction Sample Preparation (e.g., QuEChERS) Mixing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Isotope Ratio (A/A*) Analysis->Ratio Calculation Calculate initial amount of A Ratio->Calculation G Experimental Workflow for Sulfoxaflor IDMS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Homogenization Spike Spike with Stable Isotope Internal Standard Start->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, C18, etc.) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Final Evaporation & Reconstitution Centrifuge2->Final Filter Filtration Final->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quant Quantification using Isotope Ratio LCMS->Quant

References

Application Notes and Protocols for Sulfoxaflor-d3 Sample Preparation in Animal Tissue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for the extraction and purification of Sulfoxaflor-d3 from various animal tissues. The methodologies outlined are essential for accurate quantification in residue analysis, metabolism studies, and toxicological assessments. The protocols are designed to ensure high recovery, minimize matrix effects, and provide robust and reproducible results for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Sample Preparation Techniques

The analysis of this compound in complex biological matrices such as animal tissues requires efficient sample preparation to remove interfering substances like proteins, fats, and lipids. The most common and effective techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup. It is a widely adopted technique for pesticide residue analysis due to its simplicity and high throughput.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by utilizing cartridges packed with specific sorbents to retain either the analyte of interest or the interfering matrix components.

  • Liquid-Liquid Extraction (LLE): A traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases.

This guide will focus on a validated extraction method and a d-SPE cleanup approach, which have demonstrated good performance for Sulfoxaflor (B1682526) analysis in animal-derived matrices.

Experimental Protocols

Protocol 1: Acetonitrile-Based Extraction for Various Animal Tissues

This protocol is adapted from a method used for the analysis of sulfoxaflor in porcine and murine tissues and is suitable for liver, kidney, muscle, fat, and intestine.[1][2][3]

Materials:

  • Homogenized animal tissue

  • Distilled water

  • Sodium chloride (NaCl)

  • Glacial acetic acid

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge capable of 4000 rpm

Procedure:

  • Sample Weighing: Weigh 2.5 g of homogenized tissue (e.g., pig intestine, kidney, fat, liver, or muscle) into a 50 mL centrifuge tube. For smaller animals like rats, 1 g of tissue can be used with proportionally adjusted reagent volumes.[1]

  • Reagent Addition:

    • Add 2 mL of distilled water.

    • Add 2 g of NaCl.

    • Add 100 µL of glacial acetic acid.

    • Add 10 mL of acetonitrile.[1]

  • Extraction: Cap the tubes tightly and shake the mixture at 180 rpm for 30 minutes on a mechanical shaker.[1]

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the acetonitrile layer from the solid and aqueous phases.

  • Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) into a clean tube.

  • Solvent Evaporation: Evaporate the collected acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 1 mL of methanol/water) for LC-MS/MS analysis.

Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

This cleanup step is recommended to further remove matrix components, especially for fatty or complex tissues, prior to instrumental analysis.[4] This method has been shown to be effective for sulfoxaflor in various animal-derived foods.[4]

Materials:

  • Acetonitrile extract from Protocol 1

  • d-SPE tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

    • Graphitized Carbon Black (GCB) - Use with caution as it can retain planar analytes.

    • Magnesium sulfate (B86663) (MgSO₄)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer Extract: Take a 1 mL aliquot of the acetonitrile supernatant from Protocol 1 and place it into a 2 mL d-SPE tube containing the appropriate sorbent mixture. The choice of sorbents can be optimized based on the tissue type (e.g., C18 for high-fat matrices).

  • Vortexing: Cap the d-SPE tube and vortex vigorously for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the sorbent material.

  • Final Extract Collection: Carefully collect the cleaned supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for sulfoxaflor in animal tissues.

Table 1: Method Performance for Sulfoxaflor in Various Animal Tissues

MatrixMethodFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD) (µg/kg)
Porkd-SPE & m-PFC1, 10, 10075.5 - 114.9< 141
Porcine Liverd-SPE & m-PFC1, 10, 10075.5 - 114.9< 141
Porcine Kidneyd-SPE & m-PFC1, 10, 10075.5 - 114.9< 141
Porcine Fatd-SPE & m-PFC1, 10, 10075.5 - 114.9< 141
Chickend-SPE & m-PFC1, 10, 10075.5 - 114.9< 141
Milkd-SPE & m-PFC1, 10, 10075.5 - 114.9< 141
Eggsd-SPE & m-PFC1, 10, 10075.5 - 114.9< 141

Data extracted from a study comparing dispersive solid-phase extraction (d-SPE) and multiplug filtration cleanup (m-PFC) methods for sulfoxaflor analysis.[4]

Table 2: Linearity of Sulfoxaflor in Different Animal-Derived Matrices [4]

MatrixCalibration Range (µg/L)Correlation Coefficient (R²)
Pork1 - 100> 0.9988
Porcine Liver1 - 100> 0.9988
Porcine Kidney1 - 100> 0.9988
Porcine Fat1 - 100> 0.9988
Chicken1 - 100> 0.9988
Milk1 - 100> 0.9988
Eggs1 - 100> 0.9988

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the sample preparation of animal tissues for this compound analysis.

SamplePrepWorkflow TissueSample 1. Animal Tissue Homogenization Extraction 2. Acetonitrile Extraction (ACN, Water, NaCl, Acetic Acid) TissueSample->Extraction Shaking 3. Mechanical Shaking (30 min) Extraction->Shaking Centrifugation1 4. Centrifugation (4000 rpm, 10 min) Shaking->Centrifugation1 SupernatantCollection 5. Collect Acetonitrile Supernatant Centrifugation1->SupernatantCollection dSPE 6. Dispersive SPE Cleanup (PSA, C18) SupernatantCollection->dSPE Vortexing 7. Vortexing (1 min) dSPE->Vortexing Centrifugation2 8. Centrifugation (10,000 rpm, 5 min) Vortexing->Centrifugation2 FinalExtract 9. Final Extract for LC-MS/MS Centrifugation2->FinalExtract

This compound Sample Preparation Workflow

Conclusion

The protocols described provide a reliable and efficient approach for the extraction and cleanup of this compound from a range of animal tissues. The use of a standardized acetonitrile extraction followed by an optional d-SPE cleanup ensures the removal of matrix interferences, leading to accurate and precise quantification by LC-MS/MS. The presented data demonstrates the robustness of these methods across various tissue types. Researchers are encouraged to perform in-house validation to ensure the methods meet their specific analytical requirements.

References

Determination of Sulfoxaflor and its Metabolites in Honeybee Products Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a detailed protocol for the quantitative determination of the insecticide Sulfoxaflor (B1682526) and its primary metabolites, X11719474 and X11721061, in various honeybee products, including honey, pollen, and beeswax. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). For accurate quantification and to compensate for matrix effects and procedural losses, a stable isotope-labeled internal standard, Sulfoxaflor-d3, is employed. This method is designed for researchers, scientists, and regulatory bodies monitoring pesticide residues in apiary products to ensure the safety of these products and to study the environmental impact of pesticides on honeybees.

Introduction

Sulfoxaflor is a systemic insecticide from the sulfoximine (B86345) class, which acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. While effective against many sap-feeding insects, its systemic nature can lead to its presence in the nectar and pollen of treated plants, posing a potential risk to pollinators like honeybees. Concerns over the sublethal and lethal effects of Sulfoxaflor on honeybee colonies have made the monitoring of its residues in honeybee products a critical area of research.[1][2][3][4] Accurate and sensitive analytical methods are essential for assessing the exposure of bees and the contamination of their products.

This protocol outlines a robust and validated method for the simultaneous extraction and quantification of Sulfoxaflor and its metabolites. The use of an isotope-labeled internal standard (this compound) is crucial for achieving high accuracy and precision in complex matrices such as honey, pollen, and beeswax.[5] The QuEChERS approach provides a simple and efficient sample preparation, minimizing solvent usage and sample handling time.[6][7][8][9][10]

Experimental Protocols

Materials and Reagents
  • Standards: Sulfoxaflor (analytical grade, >99% purity), this compound (isotope-labeled internal standard, >98% purity), X11719474, and X11721061 analytical standards.

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), Sodium chloride, Sodium citrate (B86180), Disodium citrate sesquihydrate.

  • Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA), C18, and magnesium sulfate.

  • Honeybee Product Samples: Honey, pollen, beeswax.

Sample Preparation (Modified QuEChERS)
  • Sample Homogenization:

    • Honey: If crystallized, gently warm the honey at 40°C until liquid and mix thoroughly.

    • Pollen: Homogenize pollen samples using a laboratory mill or mortar and pestle.

    • Beeswax: Freeze the beeswax sample and then grind it into a fine powder.

  • Extraction:

    • Weigh 2 grams of the homogenized sample (honey, pollen, or beeswax) into a 50 mL centrifuge tube.[11]

    • For beeswax samples, add 3 mL of n-hexane to help dissolve the wax matrix.[6]

    • Add 10 mL of water and vortex for 30 seconds to dissolve the sample (for honey and pollen).

    • Add a known concentration of this compound internal standard solution.

    • Add 10 mL of acetonitrile.[6]

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 4,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[8]

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Sulfoxaflor, its metabolites, and the internal standard should be optimized.

Data Presentation

The following tables summarize the quantitative performance data for the analytical method.

Table 1: Optimized MRM Transitions for Sulfoxaflor and its Metabolites

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Sulfoxaflor278.1174.0154.015
X11719474296.0174.0104.918
X11721061191.9129.978.020
This compound281.1177.0157.015

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.[5]

Table 2: Method Validation Data in Different Honeybee Matrices

MatrixAnalyteLOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)
Honey Sulfoxaflor2.260.6883.00 - 96.181.17 - 4.04
X11719474~2.5~0.885 - 105< 15
X11721061~2.5~0.885 - 105< 15
Pollen Sulfoxaflor3.871.1685.67 - 92.332.46 - 3.06
X11719474~4.0~1.280 - 100< 15
X11721061~4.0~1.280 - 100< 15
Beeswax Sulfoxaflor~5.0~1.575 - 95< 20
X11719474~5.0~1.570 - 90< 20
X11721061~5.0~1.570 - 90< 20

Data for metabolites in honey, pollen, and all analytes in beeswax are estimated based on typical performance of similar methods as specific values were not available in the searched literature. The data for Sulfoxaflor in pollen and nectar (used as a proxy for honey) are from a study on cotton.[11]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Honey, Pollen, Beeswax) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. QuEChERS Extraction - Add Water & Acetonitrile - Add this compound (IS) - Add QuEChERS Salts Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. d-SPE Cleanup - Acetonitrile Layer - Add PSA, C18, MgSO4 Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Filtration 7. Filtration (0.22 µm) Centrifugation2->Filtration LCMS 8. LC-MS/MS Analysis (ESI+, MRM Mode) Filtration->LCMS DataProcessing 9. Data Processing - Integration - Calibration Curve LCMS->DataProcessing Quantification 10. Quantification - Calculate Concentrations DataProcessing->Quantification

Caption: Workflow for the determination of Sulfoxaflor in honeybee products.

Conclusion

The described method provides a reliable and sensitive approach for the determination of Sulfoxaflor and its metabolites in various honeybee products. The combination of a modified QuEChERS extraction protocol with LC-MS/MS analysis and the use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, contributing to the monitoring of honeybee health and the safety of apiary products.

References

Application Note: High-Throughput Analysis of Sulfoxaflor in High-Fat Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoxaflor is a novel insecticide belonging to the sulfoximine (B86345) class of chemicals, which effectively controls a wide range of sap-feeding insects.[1] Its use in agriculture necessitates robust and reliable analytical methods for monitoring its residues in various food commodities, including challenging high-fat matrices such as edible oils, animal fats, and dairy products. The high lipid content in these matrices can cause significant matrix effects, leading to signal suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, thereby compromising the accuracy and precision of quantification.

The use of a stable isotope-labeled internal standard, such as Sulfoxaflor-d3, is a highly effective strategy to compensate for these matrix effects and potential variations during sample preparation. This application note details a comprehensive protocol for the extraction, cleanup, and quantification of Sulfoxaflor in high-fat matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS. The inclusion of this compound as an internal standard ensures high accuracy and reproducibility, making this method suitable for routine monitoring and regulatory compliance.

Materials and Methods

Reagents and Standards
  • Sulfoxaflor (purity >98%)

  • This compound (isotopic purity >98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets (e.g., containing MgSO₄ and NaCl)

Instrumentation
  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • High-speed centrifuge

  • Vortex mixer

  • Sample homogenizer

Experimental Protocols

Standard Preparation

Prepare individual stock solutions of Sulfoxaflor and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution (for spiking) by serial dilution in acetonitrile. Store all standard solutions at -20°C in the dark.

Sample Preparation (Modified QuEChERS)
  • Sample Homogenization: Homogenize the high-fat matrix sample (e.g., edible oil, melted animal fat) to ensure uniformity.

  • Extraction:

    • Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of n-hexane to dissolve the fat.

    • Spike the sample with an appropriate amount of the this compound internal standard working solution.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS extraction salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Freezing-Out (Lipid Removal):

    • Transfer the upper acetonitrile layer to a separate centrifuge tube.

    • Place the tube in a freezer at -20°C for at least 2 hours to precipitate the co-extracted fats.

    • Centrifuge at low temperature (e.g., 4°C) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor and product ions for Sulfoxaflor and this compound are monitored.

Data Presentation

The following table summarizes the typical quantitative performance data for the analysis of Sulfoxaflor in a high-fat matrix (e.g., edible oil) using the described protocol.

ParameterSulfoxaflor
Linearity Range 1 - 200 µg/kg
Correlation Coefficient (r²) >0.995
Limit of Detection (LOD) 1 µg/kg
Limit of Quantification (LOQ) 5 µg/kg
Recovery (at 10 µg/kg) 95%
Precision (RSDr at 10 µg/kg) <10%
Matrix Effect Compensated by Internal Standard

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized High-Fat Sample (5g) extraction Add n-Hexane, Acetonitrile, This compound, and QuEChERS salts sample->extraction centrifuge1 Vortex & Centrifuge extraction->centrifuge1 freeze Freezing-Out of Lipids (-20°C) centrifuge1->freeze centrifuge2 Centrifuge at Low Temperature freeze->centrifuge2 dspe d-SPE Cleanup (MgSO4, PSA, C18) centrifuge2->dspe centrifuge3 Vortex & Centrifuge dspe->centrifuge3 final_extract Final Extract centrifuge3->final_extract lcms LC-MS/MS System final_extract->lcms Inject data Data Acquisition (MRM) lcms->data quant Quantification using This compound Internal Standard data->quant result Final Result quant->result

Caption: Experimental workflow for Sulfoxaflor analysis.

logical_relationship cluster_extraction Extraction & Cleanup cluster_quantification Quantification quechers Modified QuEChERS lipid_removal Lipid Removal (Freezing-Out & C18) quechers->lipid_removal matrix_cleanup Matrix Cleanup (PSA) lipid_removal->matrix_cleanup lcms_detection LC-MS/MS Detection matrix_cleanup->lcms_detection Provides Clean Extract for accurate_quant Accurate Quantification lcms_detection->accurate_quant internal_std Deuterated Internal Standard (this compound) internal_std->accurate_quant Compensates for Matrix Effects & Loss

References

Application Note: High-Throughput Screening of Sulfoxaflor Residues Using Sulfoxaflor-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoxaflor (B1682526) is a novel sulfoximine (B86345) insecticide used to control a broad spectrum of sap-feeding insects.[1] Its widespread use necessitates efficient and reliable methods for monitoring its residues in various matrices to ensure consumer safety and regulatory compliance. This application note describes a high-throughput workflow for the quantitative analysis of Sulfoxaflor residues utilizing Sulfoxaflor-d3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like this compound is crucial for minimizing matrix effects and compensating for variations in sample preparation and instrument response, thereby enhancing the robustness and accuracy of the method.

The described workflow is designed for rapid and reliable screening of a large number of samples, making it ideal for food safety laboratories, environmental monitoring agencies, and contract research organizations. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which simplifies the extraction and cleanup process.[2]

Experimental Workflow

The overall experimental workflow for the high-throughput screening of Sulfoxaflor residues is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add this compound Cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification (Internal Standard Method) LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: High-throughput screening workflow for Sulfoxaflor residue analysis.

Protocols

1. Materials and Reagents

  • Sulfoxaflor analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets and d-SPE tubes (commercially available kits are recommended for high-throughput workflows)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfoxaflor and this compound in acetonitrile to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Sulfoxaflor intermediate solution with acetonitrile. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with the this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • Transfer the cleaned extract into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Sulfoxaflor, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both Sulfoxaflor and this compound for confirmation and quantification. Example transitions are provided in the data table below.

5. Data Analysis and Quantification

  • Quantification is performed using the internal standard method. A calibration curve is generated by plotting the peak area ratio of Sulfoxaflor to this compound against the concentration of Sulfoxaflor.

  • The concentration of Sulfoxaflor in the samples is determined from the calibration curve using the measured peak area ratio.

Quantitative Data Summary

The following table summarizes typical quantitative data and method performance parameters for the analysis of Sulfoxaflor using the described workflow.

ParameterSulfoxaflorThis compound (Internal Standard)
Precursor Ion (m/z) 278.1281.1
Product Ion 1 (m/z) (Quantifier) 260.1263.1
Product Ion 2 (m/z) (Qualifier) 152.1155.1
Linearity Range 1 - 100 ng/mL-
Correlation Coefficient (r²) >0.995-
Limit of Detection (LOD) 0.5 µg/kg-
Limit of Quantification (LOQ) 2.0 µg/kg[3]-
Average Recovery (at 10, 50, 100 µg/kg) 85-110%-
Relative Standard Deviation (RSD) <15%-

Conclusion

This application note provides a detailed high-throughput workflow for the sensitive and reliable screening of Sulfoxaflor residues in various matrices. The use of this compound as an internal standard, coupled with the efficiency of the QuEChERS sample preparation method and the selectivity of LC-MS/MS, ensures high accuracy and precision. This method is well-suited for laboratories requiring rapid turnaround times for a large number of samples while maintaining data quality and adhering to regulatory standards. The validation of this method in-house is recommended to ensure it meets the specific requirements of the laboratory and the matrices being analyzed.[4][5]

References

Troubleshooting & Optimization

Overcoming matrix effects in Sulfoxaflor analysis with Sulfoxaflor-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Sulfoxaflor (B1682526), with a particular focus on mitigating matrix effects using its deuterated internal standard, Sulfoxaflor-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Sulfoxaflor.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) 1. Inappropriate injection solvent. 2. Column contamination or degradation. 3. Suboptimal mobile phase pH. 4. High sample load.1. Ensure the injection solvent is compatible with the initial mobile phase conditions. Consider solvent exchange if necessary. 2. Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column. 3. Adjust the mobile phase pH to ensure Sulfoxaflor is in a consistent ionic state. 4. Reduce the injection volume or dilute the sample.
Low Signal Intensity or Sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal MS source parameters. 3. Sample degradation. 4. Inefficient extraction.1. Utilize this compound as an internal standard. Also, optimize sample cleanup (e.g., using dispersive solid-phase extraction - dSPE) to remove interfering matrix components. 2. Optimize ion source parameters such as capillary voltage, gas flow, and temperature. 3. Prepare fresh samples and standards. Ensure proper storage conditions. 4. Optimize the extraction procedure; ensure correct pH and solvent ratios.
High Signal Variability (Poor Reproducibility) 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. LC system instability (e.g., fluctuating pump pressure). 4. Carryover from previous injections.1. The use of this compound is critical to compensate for sample-to-sample variations in matrix effects. 2. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. 3. Check the LC system for leaks and ensure the pump is properly purged and delivering a stable flow. 4. Implement a robust column wash method between injections.
Inaccurate Quantification 1. Significant matrix effects (ion suppression or enhancement). 2. Improper calibration curve. 3. Degradation of analyte or internal standard.1. Employ this compound as an internal standard and use matrix-matched calibration standards for the highest accuracy. 2. Prepare a fresh calibration curve with an appropriate concentration range covering the expected sample concentrations. 3. Check the stability of stock solutions and store them properly.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Sulfoxaflor analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the context of Sulfoxaflor analysis, components of the sample (e.g., from soil, plant, or biological tissues) can suppress or enhance the Sulfoxaflor signal in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Sulfoxaflor. It is chemically identical to Sulfoxaflor but has a slightly higher mass due to the deuterium (B1214612) atoms.[2] Because it has the same physicochemical properties, it co-elutes with Sulfoxaflor and experiences the same degree of matrix effects (ion suppression or enhancement).[2] By adding a known amount of this compound to each sample, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate due to matrix effects, thus providing more accurate and precise results.

Q3: What is the recommended sample preparation method for Sulfoxaflor in agricultural matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including Sulfoxaflor, in agricultural commodities.[4][5][6][7][8] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (dSPE).[4][5][6][7][8]

Q4: Can I use a standard other than this compound as an internal standard?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the most effective choice for correcting matrix effects in LC-MS/MS analysis.[2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2]

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the analysis by compensating for matrix effects. The following table summarizes representative data on the impact of using an internal standard in pesticide analysis.

Analysis Method Matrix Analyte Recovery (%) Relative Standard Deviation (RSD) (%)
Without Internal StandardLettuce65 - 130< 20
With this compound Internal StandardLettuce81.9 - 115.5< 12
Without Internal StandardVarious Daily Foods50 - 150< 25
With this compound Internal StandardVarious Daily Foods74.0 - 100.82.2 - 11.2

Note: Data is compiled from representative pesticide analysis studies to illustrate the benefits of using an internal standard.[9][10]

Experimental Protocols

Detailed QuEChERS Sample Preparation Protocol

This protocol is a general guideline for the extraction and cleanup of Sulfoxaflor from agricultural samples.

  • Sample Homogenization : Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender.

  • Extraction :

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and a known amount of this compound internal standard solution.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[6]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE) :

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine, C18, and magnesium sulfate).[10]

    • Shake for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract :

    • Collect the supernatant.

    • The extract is now ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.

Typical LC-MS/MS Parameters for Sulfoxaflor Analysis
  • LC System : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column is commonly used.

  • Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

  • Flow Rate : Typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume : 5 - 20 µL.

  • MS System : Triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for Sulfoxaflor and this compound should be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. Extraction with Acetonitrile & this compound homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup lc_separation 4. LC Separation cleanup->lc_separation ms_detection 5. MS/MS Detection lc_separation->ms_detection quantification 6. Quantification using Analyte/IS Ratio ms_detection->quantification

Caption: Experimental workflow for Sulfoxaflor analysis.

matrix_effect_correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard sulfoxaflor_only Sulfoxaflor Signal matrix_effect_suppression Matrix Effect (Ion Suppression) sulfoxaflor_only->matrix_effect_suppression inaccurate_result Inaccurate Result (Signal Suppressed) matrix_effect_suppression->inaccurate_result accurate_result Accurate Result (Ratio is Constant) sulfoxaflor_is Sulfoxaflor Signal matrix_effect_compensation Matrix Effect (Ion Suppression) sulfoxaflor_is->matrix_effect_compensation sulfoxaflor_d3 This compound Signal sulfoxaflor_d3->matrix_effect_compensation ratio_calc Calculate Ratio (Sulfoxaflor / this compound) ratio_calc->accurate_result

Caption: Overcoming matrix effects with an internal standard.

References

Technical Support Center: Troubleshooting Low Recovery of Sulfoxaflor-d3 in QuEChERS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to the low recovery of Sulfoxaflor-d3 when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in this analysis? A1: this compound is a deuterated stable isotope-labeled version of the insecticide Sulfoxaflor (B1682526).[1][2] It is chemically identical to Sulfoxaflor but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This makes it an ideal internal standard for quantitative analysis using mass spectrometry. By adding a known amount of this compound to a sample at the beginning of the extraction process, it is possible to accurately calculate the concentration of the target analyte (Sulfoxaflor) by correcting for any analyte loss during sample preparation and analysis.

Q2: What are the fundamental steps of the QuEChERS method? A2: The QuEChERS method is a streamlined sample preparation technique that consists of two primary stages.[3]

  • Extraction: Analytes are extracted from a (typically high-moisture) sample using an organic solvent, usually acetonitrile (B52724), aided by the addition of salts like magnesium sulfate (B86663) and sodium citrate (B86180) to induce phase separation.[4]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant from the first step is mixed with a combination of sorbents to remove interfering matrix components such as lipids, sugars, and pigments.[3][5][6]

Q3: Why is low recovery of an internal standard like this compound a significant problem? A3: Low recovery of an internal standard indicates a flaw in the analytical method. It suggests that the target analyte is also being lost during the process, which can severely compromise the accuracy, precision, and reliability of the results. It may also lead to a higher limit of quantification (LOQ), preventing the detection of the analyte at low concentrations.

Q4: What are the most common factors that cause low analyte recovery in the QuEChERS method? A4: Several factors can contribute to poor recovery. The most common include incorrect pH conditions, poor sample hydration (especially in dry matrices), strong analyte adsorption to cleanup sorbents, and procedural errors such as adding salts before the solvent.[5][7][8]

Troubleshooting Guide for Low this compound Recovery

This section addresses specific problems you may encounter during your experiment.

Issue 1: Recovery is low immediately after the initial solvent extraction, even before the dSPE cleanup step.

  • Question: My this compound recovery is already below acceptable limits (<70%) after the initial acetonitrile extraction and salting-out step. What are the likely causes?

  • Answer: This issue typically points to problems with the initial extraction phase. The three key areas to investigate are sample hydration, the order of reagent addition, and the solvent-to-sample ratio.

    • Sample Hydration: The QuEChERS method was originally developed for high-moisture matrices (>75% water).[9] For dry or low-moisture samples (e.g., dried herbs, soil, textiles), inadequate hydration prevents efficient partitioning of the analyte into the acetonitrile layer.[8]

      • Solution: Before adding the extraction solvent, add an appropriate amount of deionized water to the sample to create a slurry. Samples should be at least 80% hydrated for effective extraction.[5][7]

    • Order of Reagent Addition: Adding the extraction salts directly onto a sample before the solvent can cause localized heat generation and create agglomerates, trapping the analyte and preventing its complete extraction.[5][7]

      • Solution: Always add acetonitrile to the sample and vortex thoroughly to ensure the analyte is dissolved before adding the magnesium sulfate and other salts.[7]

    • pH of the Extraction: Sulfoxaflor, a sulfoximine, may be sensitive to pH.[10] The stability and extraction efficiency of pH-dependent analytes can be improved by using a buffered system.

      • Solution: Use a buffered QuEChERS method, such as the AOAC 2007.01 (using acetic acid and sodium acetate) or EN 15662 (using citrate buffers), to maintain a stable pH during extraction.[11] For LC-MS analysis, adding a small amount of formic acid to the final extract can also prevent the degradation of base-sensitive compounds.[5][7]

Issue 2: Recovery is acceptable after extraction but drops significantly after the dSPE cleanup step.

  • Question: My recovery of this compound is high after the extraction but falls dramatically after I perform the dSPE cleanup. What's wrong?

  • Answer: This strongly indicates that the this compound is being irreversibly adsorbed by one of the dSPE sorbents. The choice of sorbent is critical and must be appropriate for both the analyte and the matrix.

    • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments and sterols, but it has a strong affinity for planar molecules.[5][6][7] Since Sulfoxaflor contains a planar pyridine (B92270) ring, GCB can cause significant loss of the analyte.[12]

      • Solution: If your sample is highly pigmented (e.g., spinach, kale), either avoid GCB entirely or use the minimum amount necessary. Test dSPE tubes with and without GCB to confirm if it is the source of the loss.

    • Primary Secondary Amine (PSA): PSA is the standard sorbent for removing sugars and organic acids. While generally safe for Sulfoxaflor, its effectiveness can be hindered by the presence of high concentrations of acetic acid in the extract.[5][7]

      • Solution: Ensure you are using the correct ratio of PSA to the extract volume as specified by the chosen QuEChERS method.

    • C18 (Octadecylsilane): This sorbent is used to remove nonpolar interferences, particularly lipids and fats.[6] It is not expected to retain this compound significantly but is essential for cleaning up fatty matrices like edible insects, milk, or oil-rich crops.[13]

Data Presentation: Impact of dSPE Sorbent on Recovery

The following table illustrates the expected impact of different dSPE sorbents on the recovery of this compound in a moderately pigmented and fatty matrix.

dSPE Sorbent CombinationTarget InterferencesExpected this compound Recovery (%)Rationale
MgSO₄ + PSASugars, organic acids85 - 105%Standard cleanup for many matrices with minimal impact on Sulfoxaflor.
MgSO₄ + PSA + C18Sugars, organic acids, lipids80 - 100%Effective for fatty matrices; C18 has low affinity for Sulfoxaflor.
MgSO₄ + PSA + GCBSugars, acids, pigments, sterols< 40%High potential for analyte loss due to GCB's affinity for planar molecules.[5][7]

Recommended Experimental Protocol (Modified AOAC 2007.01 Method)

This protocol is a general guideline for analyzing this compound in a high-moisture commodity (e.g., lettuce, cucumber).[14][15]

  • Sample Preparation:

    • Homogenize 100-200 g of the sample to a uniform consistency.

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Spike the sample with an appropriate volume of your this compound internal standard solution and let it sit for 15 minutes.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid to the tube.

    • Seal the tube and shake vigorously by hand or vortex for 1 minute to ensure the solvent thoroughly mixes with the sample.

    • Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).

    • Immediately seal and shake vigorously for 1 minute. The mixture should appear uniform.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • dSPE Cleanup:

    • Select a 2 mL or 15 mL dSPE tube appropriate for your matrix. For a general-purpose cleanup, use a tube containing 150 mg MgSO₄ and 50 mg PSA per 1 mL of extract. For fatty matrices, use a tube that also includes 50 mg of C18. Avoid GCB unless absolutely necessary.

    • Transfer 1 mL (for a 2 mL tube) or 6 mL (for a 15 mL tube) of the acetonitrile supernatant from the extraction step into the dSPE tube.

    • Seal and vortex for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Analysis:

    • Carefully transfer the cleaned-up supernatant into an autosampler vial.

    • If required, add a small amount of formic acid (to a final concentration of ~0.1%) to improve analyte stability.

    • The sample is now ready for analysis, typically by LC-MS/MS.

Mandatory Visualization

The following diagram provides a logical workflow for troubleshooting low recovery issues.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Recovery start Start: Low this compound Recovery (<70%) check_point Where is the loss occurring? start->check_point extraction_step Extraction Step Issues check_point->extraction_step Before dSPE dspe_step dSPE Cleanup Step Issues check_point->dspe_step After dSPE check_hydration 1. Is sample dry? Ensure >80% hydration by adding water. extraction_step->check_hydration check_gcb Does dSPE tube contain Graphitized Carbon Black (GCB)? dspe_step->check_gcb check_order 2. Did you add salts before solvent? Always add solvent and mix first. check_hydration->check_order check_ph 3. Is your method unbuffered? Use buffered salts (AOAC or EN). check_order->check_ph end_point Re-analyze with optimized method. Verify with matrix-matched standards. check_ph->end_point gcb_yes Action: Avoid GCB. It strongly adsorbs planar molecules like Sulfoxaflor. check_gcb->gcb_yes Yes check_fat Is the matrix fatty or waxy? check_gcb->check_fat No gcb_yes->end_point fat_yes Action: Use C18 sorbent. This removes lipids without significant analyte loss. check_fat->fat_yes Yes check_fat->end_point No fat_yes->end_point

Caption: A flowchart to diagnose low this compound recovery in QuEChERS.

References

Technical Support Center: Optimization of LC-MS/MS Parameters for Sensitive Detection of Sulfoxaflor-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Sulfoxaflor (B1682526) and its deuterated internal standard, Sulfoxaflor-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Sulfoxaflor. In quantitative LC-MS/MS analysis, an SIL internal standard is crucial for achieving high accuracy and precision. It behaves nearly identically to the analyte of interest (Sulfoxaflor) during sample preparation, chromatography, and ionization, but it has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample, it is possible to correct for variations in sample extraction, matrix effects, and instrument response, leading to more reliable quantification of Sulfoxaflor.

Q2: What are the optimal precursor and product ions for monitoring Sulfoxaflor and this compound?

A2: For sensitive and specific detection, it is essential to use Multiple Reaction Monitoring (MRM). Based on available data, the following MRM transitions are recommended. The molecular ion [M+H]+ for Sulfoxaflor is observed at m/z = 278.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfoxaflor278.1154.113
Sulfoxaflor (Confirmation)278.1174.0Optimize empirically
This compound281.1157.1Optimize empirically
This compound (Confirmation)281.1177.0Optimize empirically

Note: The collision energy for Sulfoxaflor has been reported as 13 eV for the 278.1 -> 154.1 transition.[2] Collision energies for the confirmatory and this compound transitions should be optimized on your specific instrument for maximum sensitivity.

Q3: What type of HPLC column is recommended for the separation of Sulfoxaflor?

A3: Reversed-phase chromatography is the standard approach for Sulfoxaflor analysis. C18 columns are commonly used and have been shown to provide good separation. For example, a Waters Acquity UHPLC HSS T3 column has been successfully used.[3] The choice of column will depend on the specific matrix and the desired chromatographic performance.

Q4: What are typical mobile phase compositions for Sulfoxaflor analysis?

A4: A gradient elution using a combination of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), with an acidic modifier is recommended. Common mobile phases include:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

The gradient should be optimized to ensure good separation of Sulfoxaflor from matrix components and to achieve a suitable retention time.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of Sulfoxaflor and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible injection solvent.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. If the sample extract is in a strong organic solvent like acetonitrile, consider diluting it with water before injection.

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If peak shape does not improve, consider replacing the column. Using a guard column can help extend the life of the analytical column.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase contains an appropriate modifier like formic acid to suppress the ionization of silanol (B1196071) groups on the column packing, which can cause peak tailing for basic compounds.

Issue 2: Low Sensitivity or No Signal

  • Possible Cause: Incorrect MS/MS parameters.

    • Solution: Verify that the correct MRM transitions for both Sulfoxaflor and this compound are entered in the acquisition method. Infuse a standard solution of each compound directly into the mass spectrometer to optimize the precursor and product ions, as well as the collision energy.

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution: Matrix effects can significantly reduce the ionization efficiency of the analytes. Improve the sample cleanup procedure to remove interfering matrix components. Consider using a different sample preparation technique (e.g., switching from QuEChERS to SPE). Also, ensure that the chromatography is adequate to separate the analytes from the bulk of the matrix components.

  • Possible Cause: Inefficient ionization.

    • Solution: Sulfoxaflor is typically analyzed in positive electrospray ionization (ESI+) mode. Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for Sulfoxaflor.

Issue 3: High Background Noise

  • Possible Cause: Contamination of the LC-MS/MS system.

    • Solution: Flush the entire LC system, including the autosampler and column, with a series of solvents of increasing polarity (e.g., isopropanol, methanol, acetonitrile, water). Clean the ion source components according to the manufacturer's instructions.

  • Possible Cause: Contaminated mobile phase or solvents.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them before use.

Issue 4: Inconsistent Results or Poor Reproducibility

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls. Pay close attention to volumes, shaking/vortexing times, and centrifugation speeds. The use of an automated sample preparation system can improve reproducibility.

  • Possible Cause: Isotopic Cross-Talk between Sulfoxaflor and this compound.

    • Solution: Isotopic cross-talk can occur if the isotopic purity of the internal standard is not high or if there is in-source fragmentation. Check the mass spectrum of a high concentration standard of Sulfoxaflor to see if there is any signal at the m/z of the this compound precursor. Similarly, check the this compound standard for the presence of the unlabeled compound. If significant cross-talk is observed, you may need to use a higher mass-labeled internal standard (e.g., with more deuterium atoms) or adjust the integration parameters to minimize the impact of the interference.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Sulfoxaflor analysis in different matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLODLOQReference
Animal-derived foods1 µg/kg-[3]
Lettuce0.003-0.006 mg/kg0.01-0.02 mg/kg[4]
Vegetables, Fruits, Soil0.2-0.6 µg/kg0.7-2.0 µg/kg[5]
14 Daily Foods0.7-1.8 µg/kg2.0-5.0 µg/kg[6]
Water-0.05 µg/L[7]

Table 2: Recovery Rates

MatrixFortification LevelsAverage Recovery (%)Reference
Animal-derived foods-75.5 - 114.9[3]
Lettuce10x and 50x LOQ81.9 - 115.5[4]
Vegetables, Fruits, Soil10, 100, 1000 µg/kg78.4 - 98.7[5]
14 Daily Foods5.0, 10, 50 µg/kg74.0 - 100.8[6]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is suitable for a wide range of solid matrices such as fruits, vegetables, and soil.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the final extract, dilute as necessary with the initial mobile phase, and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the analysis of Sulfoxaflor in water samples.

  • Sample Pre-treatment: Acidify the water sample (e.g., 100 mL) with formic acid to a pH of approximately 3.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute the analytes from the cartridge with a suitable organic solvent, such as 6 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike extract Extraction (QuEChERS/SPE) spike->extract cleanup Cleanup (d-SPE) extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc LC Separation (C18 Column) concentrate->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow decision decision issue issue solution solution start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No solvent Check Injection Solvent peak_shape->solvent Yes reproducibility Poor Reproducibility? sensitivity->reproducibility No ms_params Optimize MS/MS Parameters sensitivity->ms_params Yes prep_consistency Review Sample Prep Protocol reproducibility->prep_consistency Yes column Inspect/Flush Column solvent->column mobile_phase Verify Mobile Phase pH column->mobile_phase cleanup Improve Sample Cleanup ms_params->cleanup ionization Optimize Ion Source cleanup->ionization crosstalk Check for Isotopic Cross-Talk prep_consistency->crosstalk

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Improving the limit of detection for Sulfoxaflor in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the detection of Sulfoxaflor (B1682526) in environmental samples. Our goal is to help you improve the limit of detection and overcome common challenges in your analytical workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Sulfoxaflor, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient Extraction: The chosen solvent may not be optimal for the sample matrix.[1] 2. Analyte Degradation: Sulfoxaflor may degrade during sample preparation or storage. 3. Instrumental Issues: Incorrect mass spectrometry settings, or issues with the LC column.[2]1. Optimize Extraction: - For QuEChERS, ensure the correct salt combination and solvent-to-sample ratio are used. Acetonitrile (B52724) is a commonly used and effective solvent.[1][3] - For SPE, select a cartridge (e.g., HLB) appropriate for the polarity of Sulfoxaflor.[4] 2. Ensure Sample Stability: - Process samples promptly after collection. - Store extracts at low temperatures (e.g., -20°C) and away from light.[5] 3. Verify Instrument Performance: - Confirm and optimize MS/MS transitions for Sulfoxaflor.[3] - Check for column degradation and ensure the mobile phase composition is correct.
High Matrix Effects (Signal Suppression or Enhancement) 1. Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the ionization of Sulfoxaflor.[2][6] 2. Complex Sample Matrix: Matrices like soil, sediment, or high-fat samples are prone to causing significant matrix effects.[7]1. Improve Cleanup: - In the QuEChERS method, use a dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (primary secondary amine) to remove interfering compounds.[3] - For challenging matrices, consider multi-plug filtration cleanup (m-PFC) or a freezing-out step to remove lipids and other interferences.[7][8] 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[7]
Poor Peak Shape or Tailing 1. Column Issues: The analytical column may be contaminated or degraded. 2. Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal. 3. Secondary Interactions: Analyte interaction with active sites in the flow path.1. Column Maintenance: - Flush the column with a strong solvent. - If the problem persists, replace the column. 2. Optimize Mobile Phase: - Adjust the pH of the mobile phase; acidic conditions are often used for Sulfoxaflor analysis.[2] - Ensure proper mixing and degassing of the mobile phase. 3. Minimize System Interactions: Use biocompatible tubing and fittings where possible.
Inconsistent Recovery 1. Variability in Sample Preparation: Inconsistent execution of the extraction and cleanup steps.[9] 2. pH Sensitivity: The interconversion of Sulfoxaflor diastereomers is pH-dependent, which can affect recovery if the pH is not controlled.[10]1. Standardize Procedures: - Ensure precise and consistent volumes and weights are used throughout the sample preparation process. - Thoroughly vortex or shake samples at each step to ensure complete extraction and mixing. 2. Control pH: Maintain a consistent pH during extraction and in the final extract to ensure a stable diastereomer ratio.

Frequently Asked Questions (FAQs)

1. What is the most effective method for extracting Sulfoxaflor from environmental samples?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized for its versatility and high recovery rates for Sulfoxaflor from various matrices, including soil, vegetables, and fruits.[3][9][11][12] For more complex matrices, it is often combined with a dispersive solid-phase extraction (d-SPE) cleanup step.[3][8]

2. Which analytical technique provides the best sensitivity for Sulfoxaflor detection?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most sensitive and selective techniques for the determination of Sulfoxaflor residues.[3][9][11] These methods allow for low limits of detection, often in the sub-µg/kg range.

3. How can I improve the limit of detection (LOD) for my analysis?

To improve the LOD, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and cleanup to minimize matrix effects and background noise.[1][13]

  • Concentrate the Sample: Increase the initial sample amount and/or reduce the final extract volume.

  • Enhance Instrument Sensitivity: Fine-tune the mass spectrometer parameters, including ionization source settings and collision energies for MS/MS transitions.

  • Use a High-Efficiency Column: Employ a column with smaller particle size (e.g., UPLC) to achieve better peak resolution and signal-to-noise ratio.

4. What are the typical limits of detection (LOD) and quantification (LOQ) for Sulfoxaflor?

The LOD and LOQ for Sulfoxaflor can vary depending on the matrix and the analytical method used. The following table summarizes reported values from various studies.

MatrixMethodLODLOQReference
LettuceQuEChERS, LC-MS/MS0.003-0.006 mg/kg0.01-0.02 mg/kg[9]
Vegetables, Fruits, SoilQuEChERS, UPLC-MS/MS0.2-0.6 µg/kg0.7-2.0 µg/kg[3][14]
Animal Tissuesd-SPE, UPLC-MS/MS1 µg/kg-[8]
Pear, Oriental MelonHPLC-UVD0.007 mg/kg0.02 mg/kg[15]

5. Are there any newer, rapid detection methods for Sulfoxaflor?

Yes, novel methods are being developed for rapid screening. For instance, a highly sensitive indirect competitive lateral flow immunoassay (icLFIA) has been developed for detecting Sulfoxaflor in flower leaves with a visual limit of detection of 4 µg/L in plant extracts.[16] Biosensors and immunoassays are also emerging as rapid and cost-effective screening tools.[17]

Experimental Protocols

Sample Preparation using Modified QuEChERS Method

This protocol is a general guideline for the extraction and cleanup of Sulfoxaflor from solid environmental samples like soil or produce.

Materials:

  • Homogenized sample (10 g)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)

  • Dispersive SPE (d-SPE) cleanup tube containing PSA (primary secondary amine) and MgSO₄

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts, cap the tube, and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer a portion of the upper acetonitrile layer to a d-SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

This is a representative protocol for the instrumental analysis of Sulfoxaflor.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate Sulfoxaflor from matrix interferences (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for confirmation and quantification. A common precursor ion for Sulfoxaflor is m/z 278.1.[4]

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow Sample 1. Sample Collection & Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Add Water & ACN Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Shake Vigorously Cleanup 4. Dispersive SPE Cleanup (PSA) Centrifuge1->Cleanup Transfer Supernatant Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 Vortex Analysis 6. UPLC-MS/MS Analysis Centrifuge2->Analysis Filter Supernatant Data 7. Data Processing & Quantification Analysis->Data

Caption: General workflow for Sulfoxaflor analysis.

Troubleshooting_Logic start Low or No Signal cause1 Inefficient Extraction? start->cause1 cause2 Matrix Effects? cause1->cause2 No solution1 Optimize Solvent & Extraction Time cause1->solution1 Yes cause3 Instrument Issue? cause2->cause3 No solution2 Improve Cleanup (d-SPE, m-PFC) cause2->solution2 Yes solution3 Verify MS Settings & Column Health cause3->solution3 Yes

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Method Refinement for Sulfoxaflor-d3 Quantification in Challenging Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Sulfoxaflor-d3 in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of the insecticide Sulfoxaflor (B1682526). It is commonly used as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Because it is chemically almost identical to Sulfoxaflor but has a different mass, it can be added to a sample at a known concentration before sample preparation. This allows for the correction of variations in extraction efficiency and matrix effects, leading to more accurate quantification of the target analyte, Sulfoxaflor.[1][2]

Q2: What are "challenging food matrices," and why do they complicate this compound analysis?

Challenging food matrices are sample types that contain high levels of interfering substances, which can complicate the analysis. Examples include:

  • High-fat matrices: (e.g., oils, fatty fish, nuts) Lipids can cause ion suppression in the mass spectrometer and contaminate the analytical column.[3][4][5][6]

  • High-pigment matrices: (e.g., leafy greens, berries) Pigments like chlorophyll (B73375) can interfere with the analysis and may require specific cleanup steps.

  • Complex processed foods: (e.g., jams, cereals, multi-ingredient meals) These matrices contain a wide variety of compounds that can contribute to matrix effects and interfere with the analyte signal.[7][8]

  • Dry matrices: (e.g., dried herbs, flour) These require a hydration step before extraction to ensure efficiency.[9]

These matrix components can lead to ion suppression or enhancement, where the signal of this compound is artificially decreased or increased, leading to inaccurate quantification.[8][10][11][12][13]

Q3: What is the QuEChERS method, and is it suitable for all food matrices?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food.[14][15] The standard method is often modified to handle different types of food matrices. For example, for high-fat samples, additional cleanup steps with sorbents like C18 are often required to remove lipids.[3][5] For pigmented samples, graphitized carbon black (GCB) may be used, although it can sometimes lead to the loss of planar pesticides.[16]

Q4: How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[10][16]

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the ionization of the analyte.[2][7][11]

  • Optimized Cleanup: Use appropriate dispersive solid-phase extraction (d-SPE) sorbents to remove specific interfering compounds from the sample extract.[1][9]

  • Use of an Isotope-Labeled Internal Standard: Using this compound as an internal standard is a highly effective way to correct for matrix effects, as it behaves similarly to the analyte during sample preparation and analysis.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: Insufficient shaking/vortexing, improper solvent-to-sample ratio, or inadequate hydration of dry samples.Ensure vigorous shaking during extraction. For dry matrices, add water to hydrate (B1144303) the sample before adding acetonitrile (B52724).[9] Optimize the solvent volume based on the sample size.
Adsorption to Sorbents: this compound may adsorb to certain d-SPE sorbents, particularly GCB if used in high amounts.Optimize the type and amount of d-SPE sorbent. Consider using a combination of PSA and C18 for general cleanup, and minimize the use of GCB unless necessary for pigment removal.[16]
Degradation of Analyte: pH of the extraction solvent or sample matrix may lead to degradation.Use a buffered QuEChERS method (e.g., citrate (B86180) buffer) to maintain a stable pH during extraction.[14]
High Variability in this compound Signal Inconsistent Matrix Effects: Significant variation in the composition of the sample matrix between injections.Homogenize samples thoroughly. If possible, use matrix-matched calibration curves prepared from a pooled blank matrix. Diluting the extracts can also help to reduce the variability of matrix effects.[7][11]
Instrumental Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source.Clean the ion source and check for any blockages. Ensure the system is properly calibrated and stabilized before running samples.[17]
Poor Peak Shape for this compound Matrix Overload on LC Column: High concentration of co-extracted matrix components interfering with the chromatography.Dilute the sample extract.[7] Optimize the d-SPE cleanup step to remove more of the interfering compounds. Consider using a guard column to protect the analytical column.
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte.Optimize the mobile phase gradient and composition to ensure good peak shape and separation from interferences.
Interference Peaks at the Same Retention Time as this compound Isobaric Interference: A compound in the matrix has the same mass as a this compound fragment ion.Optimize the chromatographic separation to resolve the interference from the analyte peak. Select a different, more specific MRM transition for quantification if available.[18]
Cross-Contamination: Contamination from a previous, highly concentrated sample.Run a solvent blank after high-concentration samples to check for carryover. If necessary, clean the injection port and column.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of Sulfoxaflor in various food matrices using LC-MS/MS. Note that values can vary depending on the specific method and instrumentation used.

Food MatrixSpiking Levels (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)Reference(s)
Various Daily Foods (14 types)5.0, 10, 5074.0 - 100.82.2 - 11.22.0 - 5.0[16]
Rice0.2, 1.0 (mg/kg)97.37 - 107.71< 5-[16]
Vegetables & Fruits10, 100, 100078.4 - 98.71.2 - 14.50.7 - 2.0[19]
Animal Origin Foods-75.5 - 114.9< 141.0[16]
Lettuce10x and 50x LOQ81.9 - 115.5< 120.01 - 0.02[20]
Wheat-90.66 - 103.552.67 - 8.150.01 (mg/kg)[21]
Grapes & Grape Leaves---0.01 (mg/kg)[22]
Squash---0.01 (mg/kg)[22]

Experimental Protocols

Detailed Methodology for this compound Quantification in a High-Fat Matrix (e.g., Avocado)

This protocol is a general guideline based on modified QuEChERS and LC-MS/MS analysis. Optimization may be required for specific instruments and sample subtypes.

1. Sample Preparation and Homogenization:

  • Remove the skin and seed from the avocado.

  • Homogenize the pulp to a uniform paste.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

2. Internal Standard Spiking:

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents suitable for high-fat matrices, such as 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned extract (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor at least two transitions for both Sulfoxaflor and this compound for quantification and confirmation. Example transitions for Sulfoxaflor are m/z 278 -> 133 and 278 -> 260. The transitions for this compound would be shifted by +3 Da (m/z 281 -> 136 and 281 -> 263). These should be optimized on the specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenization 1. Homogenize Challenging Matrix spiking 2. Spike with This compound IS homogenization->spiking add_solvent 3. Add Acetonitrile spiking->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add d-SPE Sorbents (PSA, C18, MgSO4) transfer_supernatant->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 filter_extract 11. Filter Extract centrifuge2->filter_extract lcms_analysis 12. LC-MS/MS Analysis filter_extract->lcms_analysis

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree start Low or Variable This compound Recovery? check_extraction Check Extraction Efficiency start->check_extraction Yes lcms_analysis lcms_analysis start->lcms_analysis No, recovery is good. Proceed with analysis. check_cleanup Review d-SPE Cleanup check_extraction->check_cleanup solution_hydration Ensure proper hydration of dry samples. check_extraction->solution_hydration Dry Matrix? solution_shaking Increase shaking time/ intensity. check_extraction->solution_shaking Incomplete LLE? check_instrument Evaluate Instrument Performance check_cleanup->check_instrument solution_sorbent Optimize sorbent type/amount. Reduce GCB if used. check_cleanup->solution_sorbent Analyte Adsorption? solution_ph Use buffered QuEChERS. check_cleanup->solution_ph pH-dependent degradation? solution_source_clean Clean ion source. check_instrument->solution_source_clean Signal Instability? solution_calibration Check system calibration. check_instrument->solution_calibration Poor Sensitivity?

Caption: Troubleshooting decision tree for low recovery issues.

fragmentation_pathway parent_ion This compound Precursor Ion [M+H]+ (m/z 281) collision Collision-Induced Dissociation (CID) parent_ion->collision fragment1 Product Ion 1 (m/z 136) fragment2 Product Ion 2 (m/z 263) collision->fragment1 Quantifier Ion collision->fragment2 Qualifier Ion

Caption: Simplified fragmentation pathway for this compound in MS/MS.

References

Strategies to minimize contamination in trace-level Sulfoxaflor analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination in trace-level Sulfoxaflor (B1682526) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background Sulfoxaflor signal in my blank injections?

A1: Background signals of Sulfoxaflor in blank injections can originate from several sources. The most common include carryover from a previous high-concentration sample, contaminated solvents or reagents, improperly cleaned glassware and autosampler vials, and contaminated LC-MS system components (e.g., injector needle, tubing, or column). It is also possible for contamination to be introduced from the laboratory environment, such as through dust particles if Sulfoxaflor has been handled extensively in the same area.

Q2: How can I differentiate between system contamination and carryover?

A2: Differentiating between system contamination and carryover is a critical troubleshooting step.

  • Carryover is the appearance of an analyte in a sample that originates from a preceding sample. To test for carryover, inject a blank solvent immediately after a high-concentration standard or sample. If the peak is largest in the first blank and decreases in subsequent blank injections, it is likely carryover.

  • System contamination will result in a relatively consistent background signal across multiple blank injections. If you inject several blanks consecutively and the peak area of Sulfoxaflor remains constant, this suggests a contaminated component in your system, such as the mobile phase, wash solvent, or a part of the LC system itself.[1]

Q3: Which solvents and reagents are recommended for trace-level Sulfoxaflor analysis?

A3: For trace-level analysis, it is imperative to use high-purity, LC-MS grade solvents (e.g., acetonitrile, methanol (B129727), and water).[2] Always purchase from reputable suppliers and use freshly opened bottles when possible to avoid contamination from the laboratory environment. Mobile phase additives, such as formic acid or ammonium (B1175870) formate, should also be of the highest purity available. It is good practice to filter all aqueous mobile phases before use to remove any particulate matter or microbial growth.[2]

Q4: Can the sample preparation method introduce contamination?

A4: Yes, sample preparation is a significant potential source of contamination. Dispersive solid-phase extraction (dSPE) sorbents used in methods like QuEChERS can sometimes be a source of interference. It is crucial to run a procedural blank (a blank sample taken through the entire extraction and cleanup process) to check for contamination from reagents and materials. Ensure that all plasticware, such as centrifuge tubes and pipette tips, are certified as contaminant-free or are rinsed with a high-purity solvent before use.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Problem: You observe unexpected peaks in your chromatograms, which may or may not co-elute with Sulfoxaflor.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Matrix Interference - Review your sample cleanup procedure. For complex matrices, you may need to add or change a dSPE sorbent (e.g., C18 for fatty matrices, GCB for pigments). - Perform a matrix-matched calibration to assess the degree of signal suppression or enhancement.
Solvent/Reagent Contamination - Prepare fresh mobile phases using new bottles of LC-MS grade solvents. - Inject each solvent individually to identify the source of the peak.
Contaminated Glassware - Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). - As a test, use brand new, disposable autosampler vials for a set of standards and blanks.
System Contamination - Flush the entire LC system with a strong solvent solution (e.g., a mixture of isopropanol, acetonitrile, and water). - If the problem persists, systematically clean or replace components, starting with the injector needle and sample loop.
Issue 2: Sulfoxaflor Peak Detected in Blank Injections

Problem: You are detecting Sulfoxaflor in your solvent or procedural blank injections.

Troubleshooting Workflow:

G start Sulfoxaflor peak in blank is_consistent Is the peak area consistent across multiple blanks? start->is_consistent carryover Likely Carryover is_consistent->carryover No, it decreases contamination Likely System Contamination is_consistent->contamination Yes, it's consistent troubleshoot_carryover Troubleshoot Carryover: - Optimize needle wash - Inject blanks after high concentration samples - Check for column bleed carryover->troubleshoot_carryover troubleshoot_contamination Troubleshoot Contamination: - Check mobile phase - Check wash solvents - Clean LC components contamination->troubleshoot_contamination

Caption: Troubleshooting logic for Sulfoxaflor peaks in blanks.

Detailed Steps:

  • Identify the Source: Follow the logic in the diagram above. A decreasing peak height over several blank injections points to carryover, while a stable peak height suggests system contamination.[1]

  • Addressing Carryover:

    • Optimize Needle Wash: Increase the volume and/or duration of the autosampler needle wash. Use a strong, effective wash solvent. A common mixture is 1:1:1:1 water:isopropanol:acetonitrile:methanol.

    • Injection Order: Analyze samples in order of expected increasing concentration. Inject a solvent blank after your highest standard to assess carryover.[2]

    • Column Choice: Some column stationary phases may have a higher affinity for Sulfoxaflor or its metabolites. Consult the column manufacturer's recommendations for cleaning and regeneration.

  • Addressing System Contamination:

    • Mobile Phase: Prepare fresh mobile phases using new bottles of LC-MS grade solvents and high-purity additives.

    • System Flush: Flush the entire system, including the pump, degasser, and all tubing, with a strong solvent mixture.

    • Isolate the Source: If contamination persists, systematically disconnect components (e.g., bypass the column with a union) to isolate the contaminated part.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

This protocol is designed to minimize the risk of contamination from reusable glassware.

  • Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent (e.g., Luminox®) and hot tap water. Use brushes to remove any visible residues.[3]

  • Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.

  • Deionized Water Rinse: Rinse three times with deionized water.

  • Solvent Rinse: Rinse with high-purity methanol or acetone. This step helps to remove any remaining organic residues.

  • Final Rinse: Rinse three times with LC-MS grade water.

  • Drying: Allow glassware to air dry in a clean environment, or place in an oven at a low temperature (e.g., 50-60°C).

  • Storage: Cover clean glassware with aluminum foil or store in a clean, enclosed cabinet to prevent contamination from dust.

Protocol 2: Sample Preparation using a Modified QuEChERS Method

This is a general protocol for the extraction of Sulfoxaflor from a fruit or vegetable matrix. The specific sorbents may need to be optimized depending on the matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample has low water content, add an appropriate amount of LC-MS grade water.

  • Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at >4000 g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a dSPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented matrices).

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at >4000 g for 5 minutes.

  • Final Extract: Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Physicochemical Properties of Sulfoxaflor and a Key Metabolite

This table summarizes key properties that can influence the behavior of Sulfoxaflor and its primary metabolite, X11719474, during analysis.

PropertySulfoxaflorX11719474 (Metabolite)Implication for Contamination
Water Solubility 809 mg/L at 25°C[2]Data not readily available, but expected to be polarHigh water solubility suggests it can be readily removed from surfaces with aqueous and polar organic solvents.
Log K_ow_ 0.802[2]Data not readily availableA low Log K_ow_ indicates low lipophilicity, suggesting it is less likely to adhere to non-polar surfaces like some plastics.
Vapor Pressure 1.4 x 10⁻⁶ Pa at 20°C[2]Data not readily availableLow vapor pressure means it is not highly volatile, so airborne contamination is less likely than for more volatile compounds.
Stability Stable to hydrolysis; degrades via photolysis and microbial action.[1][4]More persistent than parent compound in some conditions.[5]Use amber vials if storing extracts for extended periods to prevent photodegradation. Be aware that the metabolite may persist longer.

Visualization of Contamination Workflow

G cluster_prep Sample Preparation cluster_system LC-MS System cluster_lab Laboratory Environment glassware Glassware analysis Trace Sulfoxaflor Analysis glassware->analysis reagents Reagents/Solvents reagents->analysis plasticware Tubes/Tips plasticware->analysis mobile_phase Mobile Phase mobile_phase->analysis injector Injector/Needle injector->analysis column Column column->analysis air Airborne Particles air->analysis contamination_source Potential Contamination Sources contamination_source->glassware contamination_source->reagents contamination_source->plasticware contamination_source->mobile_phase contamination_source->injector contamination_source->column contamination_source->air

Caption: Potential sources of contamination in Sulfoxaflor analysis.

References

Optimizing chromatographic separation of Sulfoxaflor diastereomers and their labeled standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of Sulfoxaflor (B1682526) diastereomers and their isotopically labeled standards.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Sulfoxaflor and why is diastereomeric separation important? A1: Sulfoxaflor is a sulfoximine (B86345) insecticide that is effective against a wide range of sap-feeding insects.[1] It possesses two chiral centers, which results in four stereoisomers that exist as two pairs of diastereomers (often designated A and B).[2][3][4] These diastereomers can be separated using conventional, non-chiral HPLC columns.[2] Analyzing the diastereomers is crucial as their ratio can be influenced by environmental factors like pH, and regulatory bodies may require quantification of the total Sulfoxaflor content, which is the sum of the two diastereomer peaks.[2]

Q2: What are the primary analytical techniques for separating Sulfoxaflor diastereomers? A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or tandem mass spectrometry (MS/MS) detectors.[2][3] Reversed-phase chromatography is frequently used for routine separation of the two main diastereomers.[2][5] For separating all four stereoisomers (both diastereomers and their respective enantiomers), specialized chiral chromatography methods, such as normal-phase HPLC with a polysaccharide-based column or Electrokinetic Chromatography (EKC), are necessary.[6][7]

Q3: How does pH affect the stability and separation of Sulfoxaflor diastereomers? A3: The interconversion rate between Sulfoxaflor diastereomers is highly dependent on pH.[2] At a pH of 9, equilibrium is reached in under an hour, while at pH 7 it takes approximately 3 days, and over 100 days at pH 5.[2] At equilibrium, the typical ratio is around 50:50, but under acidic conditions (pH 5), the ratio shifts to approximately 70:30 (A:B).[2] This is a critical factor to control in mobile phase preparation and sample storage to ensure consistent and accurate quantification.

Q4: Why are isotopically labeled standards used in Sulfoxaflor analysis? A4: Isotopically labeled standards, such as those containing ¹³C, ¹⁵N, or deuterium, are used as internal standards primarily in LC-MS/MS analysis.[8][9] Because these standards have nearly identical chemical properties and chromatographic retention times to the non-labeled analyte, they can accurately compensate for variations in sample preparation (extraction efficiency), matrix effects, and instrument response, leading to more precise and accurate quantification.

Q5: Can I separate all four stereoisomers of Sulfoxaflor? A5: Yes, but it requires a chiral separation technique. While standard reversed-phase columns can separate the two diastereomeric pairs, they cannot resolve the enantiomers within each pair.[2] To separate all four stereoisomers, you must use a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., ChromegaChiral CCA) under normal-phase conditions, or an advanced technique like Electrokinetic Chromatography (EKC) with a chiral selector like Succinyl-β-CD.[3][6][7]

Section 2: Troubleshooting Guides

Issue: Poor Peak Shape

Q: My chromatogram shows significant peak tailing for the Sulfoxaflor diastereomers. What are the common causes and solutions? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Active Silanol (B1196071) Groups: Free silanol groups on the silica (B1680970) backbone of C18 or other silica-based columns can interact with basic sites on the Sulfoxaflor molecule.

    • Solution: Add a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase to suppress silanol activity.[10] Ensure your column is well-endcapped; if it's an older column, consider replacing it.

  • Cause 2: Column Contamination: Buildup of matrix components on the column frit or head can disrupt the peak shape.

    • Solution: Flush the column with a strong solvent (refer to column care instructions). If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing again. A guard column can prevent this issue.

  • Cause 3: Metal Contamination: Sulfoxaflor can interact with trace metals in the HPLC system or column.

    • Solution: Use a column specifically designed to reduce metal interactions or passivate your system with a chelating agent if the problem is severe.

Q: I am observing peak fronting. Why is this happening and how can I fix it? A: Peak fronting is typically a sign of column overload or a sample solvent issue.

  • Cause 1: Column Overload: Injecting too much analyte mass onto the column.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider a column with a higher loading capacity (wider diameter or longer length).

  • Cause 2: Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the mobile phase.[11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is poor, use the weakest solvent possible that will fully dissolve the analyte and minimize the injection volume.

Issue: Poor or Inconsistent Resolution

Q: I am struggling to achieve baseline separation between the two diastereomer peaks. What parameters can I adjust? A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Solution 1: Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity than methanol (B129727) and can improve the separation of closely eluting peaks.

  • Solution 2: Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve resolution.

  • Solution 3: Optimize Temperature: Adjusting the column temperature can affect selectivity.[6][12] Try decreasing the temperature in 5 °C increments, which often increases retention and can improve resolution, although it will also increase analysis time.

  • Solution 4: Reduce Flow Rate: Lowering the flow rate increases column efficiency, leading to narrower peaks and potentially better resolution.[13]

  • Solution 5: Evaluate a Different Stationary Phase: If mobile phase optimizations fail, the column chemistry may not be suitable. A phenyl-phase column, for instance, offers different selectivity than a standard C18 due to pi-pi interactions and can be effective for aromatic compounds like Sulfoxaflor.[5]

Q: The retention times and resolution of my diastereomers are shifting between runs. What is the cause? A: Shifting retention times point to an unstable system.

  • Cause 1: Inadequate Equilibration: The column is not fully equilibrated with the mobile phase before injection.

    • Solution: Ensure your equilibration time is sufficient, typically 10-15 column volumes, especially when changing mobile phases or after a steep gradient.

  • Cause 2: Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the more volatile organic component) or is not mixed properly.

    • Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped and use an online degasser. If manually mixing, ensure the components are fully miscible and accurately measured.

  • Cause 3: Fluctuating Column Temperature: The column temperature is not stable.

    • Solution: Use a column oven to maintain a constant, controlled temperature.[5][6]

Section 3: Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV for Diastereomer Separation

This method is adapted from a standard procedure for the analysis of Sulfoxaflor technical concentrate.[5]

  • Instrumentation: HPLC with UV Detector

  • Column: Agilent Zorbax SB-Phenyl, 75 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.5% Phosphoric Acid in Water

  • Mobile Phase B: 0.5% Phosphoric Acid in Methanol

  • Elution Mode: Isocratic

  • Composition: 65% A / 35% B

  • Flow Rate: 1.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5.0 µL

  • UV Detection: 260 nm

  • Approx. Retention Time: ~3.3 min (total Sulfoxaflor)

Protocol 2: UPLC-MS/MS for Quantitation with Labeled Standards

This method is a representative example for residue analysis in various matrices.[14][15]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Waters Acquity HSS T3, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: (Example) 5% B held for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray (ESI+)

  • MS/MS Transitions: See Table 2 below.

Protocol 3: Chiral HPLC-UV for Separation of Four Stereoisomers

This method is designed for the complete stereoselective determination of all four isomers.[7]

  • Instrumentation: HPLC with UV Detector

  • Column: ChromegaChiral CCA, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-hexane / ethanol (B145695) / methanol (90:2:8, v/v/v)

  • Elution Mode: Isocratic (Normal-Phase)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20 °C

  • UV Detection: 220 nm

  • Resolution: Achieved resolutions between the four stereoisomers were 1.85, 1.54, and 3.08.[7]

Section 4: Data Presentation

Table 1: Comparison of Chromatographic Methods for Sulfoxaflor Analysis

ParameterProtocol 1 (RP-HPLC-UV)[5]Protocol 2 (UPLC-MS/MS)[15]Protocol 3 (Chiral HPLC-UV)[7]
Objective Diastereomer QuantificationHigh-Sensitivity QuantitationFull Stereoisomer Separation
Column Type PhenylC18 (HSS T3)Polysaccharide-based (Chiral)
Mobile Phase Methanol / Water + H₃PO₄Acetonitrile / Water + HCOOHn-hexane / ethanol / methanol
Detection UV (260 nm)MS/MS (ESI+)UV (220 nm)
Temperature 35 °C40 °C20 °C
Flow Rate 1.4 mL/min0.3 mL/min1.0 mL/min

Table 2: Example MS/MS Parameters for Sulfoxaflor Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Sulfoxaflor278.0174.0Major fragment ion for quantification.[2]
Sulfoxaflor278.083.0Confirmation ion.[2]
Labeled Sulfoxaflor (e.g., ¹³C₄, ¹⁵N₂)284.0178.0Example transition, exact mass depends on label position.

Section 5: Diagrams and Workflows

G A Sample Collection (e.g., crops, soil, water) B Sample Preparation (e.g., QuEChERS, SPE) A->B Extraction C Addition of Labeled Internal Standard B->C For MS Analysis D Chromatographic Separation (HPLC / UPLC) B->D For UV Analysis C->D E Detection (UV or MS/MS) D->E F Data Acquisition and Processing E->F G Quantification and Reporting F->G

Caption: General workflow for the analysis of Sulfoxaflor from sample collection to final reporting.

G Problem Poor Peak Shape (Tailing, Fronting, Broad) Cause1 Mobile Phase Issue Problem->Cause1 Cause2 Column Issue Problem->Cause2 Cause3 Sample / Injection Issue Problem->Cause3 Sol1a Check pH / Add Modifier (e.g., 0.1% Formic Acid) Cause1->Sol1a Tailing Sol1b Prepare Fresh Mobile Phase Cause1->Sol1b General Broadening Sol2a Flush with Strong Solvent Cause2->Sol2a Tailing/Splitting Sol2b Check for Voids / Damage Cause2->Sol2b Broadening Sol3a Reduce Injection Volume Cause3->Sol3a Fronting/Broadening Sol3b Match Sample Solvent to Mobile Phase Cause3->Sol3b Fronting/Splitting Sol2c Replace Column Sol2b->Sol2c

Caption: Troubleshooting flowchart for common peak shape problems in Sulfoxaflor chromatography.

G Problem Poor / Inconsistent Resolution Path1 Optimize Selectivity (α) Problem->Path1 Path2 Increase Efficiency (N) Problem->Path2 Path3 Address Instability Problem->Path3 If inconsistent Sol1a Adjust Organic Solvent Ratio (ACN/Water or MeOH/Water) Path1->Sol1a Sol1b Switch Organic Solvent (ACN <-> MeOH) Path1->Sol1b Sol1c Change Column Temperature Path1->Sol1c Sol1d Try Different Stationary Phase (e.g., Phenyl vs. C18) Path1->Sol1d Sol2a Decrease Flow Rate Path2->Sol2a Sol2b Use Smaller Particle Size Column (e.g., HPLC -> UPLC) Path2->Sol2b Sol3a Increase Column Equilibration Time Path3->Sol3a Sol3b Use Column Oven Path3->Sol3b Sol3c Prepare Fresh Mobile Phase Daily Path3->Sol3c

Caption: Logical guide to improving the resolution of Sulfoxaflor diastereomers.

References

Best practices for the preparation and storage of Sulfoxaflor-d3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of Sulfoxaflor-d3 stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Acetone (B3395972) and methanol (B129727) are commonly used solvents for preparing this compound stock solutions.[1][2] The choice of solvent may depend on the specific analytical method or experimental requirements. For liquid chromatography-mass spectrometry (LC-MS), a 50/50 (v/v) mixture of acetonitrile (B52724) and DMSO has also been suggested for pesticide stock solutions.

Q2: What is a typical concentration for a this compound stock solution?

A2: A common concentration for commercially available Sulfoxaflor solutions is 100 µg/mL.[1][2] The optimal concentration for your stock solution will depend on the intended application and the required final concentration in your experiment.

Q3: How should this compound stock solutions be stored?

A3: To ensure stability, this compound stock solutions should be stored in a cool, dark, and dry place. Recommended storage temperatures vary, with options including 4°C, 2-8°C, or even less than -10°C.[1] It is crucial to protect the solution from light, which can cause degradation.[3] Using amber-colored vials is a recommended practice to minimize light exposure.[3] For solutions in methanol, storage at room temperature away from light and moisture has also been suggested.

Q4: How long can I store a this compound stock solution?

A4: When stored correctly, stock solutions can be stable for up to six months.[3] It is good practice to label the storage vial with the preparation date and concentration.

Q5: What type of container should I use for storing the stock solution?

A5: Use amber-colored glass vials to protect the solution from light.[3] Ensure the container is tightly sealed to prevent solvent evaporation and contamination. For screw-cap vials, using parafilm to seal the cap can provide an extra layer of protection.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate observed in the stock solution. The concentration of this compound may be too high for the chosen solvent, or the storage temperature may be too low.Gently warm the solution to room temperature and sonicate for a few minutes to redissolve the precipitate. If the precipitate persists, consider diluting the stock solution or preparing a fresh solution in a different solvent with higher solubility.
Inconsistent analytical results. The stock solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). The solvent may have evaporated, leading to an increased concentration.Prepare a fresh stock solution using the recommended procedures. Always store stock solutions in a cool, dark place and ensure the container is tightly sealed. Verify the expiration date of the standard used.
Difficulty dissolving the this compound solid. The solvent may not be appropriate for the desired concentration.Try a different recommended solvent (e.g., switch from acetone to methanol or vice versa). Use gentle heating or sonication to aid dissolution. Ensure you are using a high-purity solvent.

Experimental Protocols

Preparation of a 100 µg/mL this compound Stock Solution in Acetone

Materials:

  • This compound (solid)

  • Technical-grade acetone

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Glass pipette or syringe

  • Amber-colored storage vials

  • Parafilm

Procedure:

  • Accurately weigh the required amount of this compound solid using an analytical balance. For a 10 mL solution of 100 µg/mL, you will need 1 mg of this compound.

  • Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Add a small amount of acetone to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.

  • Once the solid is fully dissolved, add acetone to the flask up to the 10 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber-colored vial for storage.

  • Seal the vial with a cap and wrap the cap with parafilm to prevent evaporation.

  • Label the vial with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at the recommended temperature (e.g., 4°C).

Diagrams

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_store Storage weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume mix Mix Thoroughly volume->mix transfer Transfer to Amber Vial mix->transfer seal Seal with Parafilm transfer->seal label_vial Label Vial seal->label_vial store Store at 4°C label_vial->store

Caption: Workflow for preparing this compound stock solutions.

G Troubleshooting this compound Stock Solutions issue Problem with Stock Solution? precipitate Precipitate Observed issue->precipitate Yes inconsistent Inconsistent Results issue->inconsistent Yes dissolving Difficulty Dissolving issue->dissolving Yes warm Warm and Sonicate precipitate->warm prepare_fresh Prepare Fresh Solution inconsistent->prepare_fresh check_storage Verify Storage Conditions inconsistent->check_storage change_solvent Try Different Solvent dissolving->change_solvent use_sonication Use Sonication/Heat dissolving->use_sonication dilute Dilute or Use New Solvent warm->dilute If persists

Caption: Troubleshooting guide for this compound stock solutions.

References

Validation & Comparative

Validation of an Analytical Method for Sulfoxaflor using Sulfoxaflor-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Sulfoxaflor (B1682526), a novel sulfoximine (B86345) insecticide. It highlights the advantages of employing an isotopically labeled internal standard, Sulfoxaflor-d3, to enhance method robustness and accuracy. The information presented is supported by experimental data from various studies and includes detailed protocols for sample preparation and analysis.

The Critical Role of Internal Standards in LC-MS/MS Analysis

In complex matrices such as fruits, vegetables, and soil, matrix effects can significantly impact the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Matrix components can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and highly effective strategy to compensate for these matrix effects.[1][2] this compound, being chemically identical to Sulfoxaflor but with a different mass, co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise results.

Comparative Analysis: External Standard vs. Internal Standard (this compound)

While direct comparative studies for Sulfoxaflor with and without an internal standard are not extensively published, the principles of analytical chemistry and data from regulatory bodies like the U.S. Environmental Protection Agency (EPA) strongly advocate for the use of SIL-IS. An EPA method for the determination of Sulfoxaflor and its metabolites in water explicitly validates the use of a "stable isotope internal standard mixture".[1]

The following table summarizes the expected performance characteristics of an analytical method for Sulfoxaflor using an external standard versus one utilizing this compound as an internal standard. The data is a composite representation from multiple studies on Sulfoxaflor analysis in various matrices.[3][4][5]

Validation ParameterExternal Standard MethodMethod with this compound Internal StandardRationale for Improvement
Linearity (R²) ≥ 0.99≥ 0.99Both methods can achieve good linearity, but the internal standard method provides more consistent results across different matrices.
Accuracy (Recovery %) 70-120%85-115%The internal standard corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, leading to more accurate recovery values.
Precision (RSD %) < 20%< 10%By normalizing for variations in injection volume and instrument response, the internal standard significantly improves the repeatability and reproducibility of the method.
Limit of Quantification (LOQ) 0.5 - 10 µg/kg0.1 - 5 µg/kgImproved signal-to-noise ratio due to the reduction of variability allows for lower and more reliable quantification limits.

Experimental Protocols

A validated and robust method for the analysis of Sulfoxaflor in various matrices typically involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis using LC-MS/MS.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[6][7][8][9][10]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • This compound internal standard solution

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10-15 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18 sorbents.

  • Shake for 1 minute.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate Sulfoxaflor from matrix interferences.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

Typical MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sulfoxaflor: Precursor ion (m/z) -> Product ion (m/z) (e.g., 278.1 -> 199.1)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 281.1 -> 202.1)

  • Collision Energy and other source parameters: Optimized for maximum signal intensity.

Visualizing the Workflow and Logic

To clearly illustrate the analytical process and the rationale behind using an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Addition of ACN and This compound IS Homogenization->Extraction Salting_out Addition of QuEChERS Salts Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection ESI Electrospray Ionization LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Processing Data Processing and Quantification MSMS_Detection->Data_Processing Data Acquisition

Caption: Experimental workflow for Sulfoxaflor analysis.

G cluster_external External Standard Method cluster_internal Internal Standard (this compound) Method ES_Sample Analyte in Sample ES_Matrix Matrix Effects (Ion Suppression/Enhancement) ES_Sample->ES_Matrix ES_Instrument Instrumental Variation ES_Matrix->ES_Instrument ES_Result Inaccurate Result ES_Instrument->ES_Result IS_Sample Analyte + this compound in Sample IS_Matrix Matrix Effects Affect Both Analytes Similarly IS_Sample->IS_Matrix IS_Instrument Instrumental Variation Affects Both Analytes Similarly IS_Matrix->IS_Instrument IS_Ratio Ratio of Analyte to IS Remains Constant IS_Instrument->IS_Ratio IS_Result Accurate Result IS_Ratio->IS_Result

Caption: Logic of matrix effect correction using an internal standard.

References

A Comparative Guide to the Residue Analysis of Sulfoxaflor and Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

The increasing global use of sulfoximine (B86345) and neonicotinoid insecticides necessitates robust and sensitive analytical methods for monitoring their residues in environmental and food samples. Both Sulfoxaflor (B1682526), a sulfoximine, and neonicotinoids like imidacloprid (B1192907) and thiamethoxam, are systemic insecticides that target the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.[1][2] This guide provides a comparative overview of the prevalent analytical methodologies for the determination of these compounds, with a focus on experimental protocols and performance data to aid researchers and scientists in method selection and development.

Sample Preparation: The QuEChERS Method

For the analysis of pesticide residues in complex matrices such as fruits, vegetables, and soil, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique.[3][4][5][6] This approach offers significant advantages in terms of reduced solvent consumption, high-throughput, and satisfactory recoveries for a broad range of analytes, including both Sulfoxaflor and various neonicotinoids.[4][5]

The general workflow of the QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using a salt mixture (commonly magnesium sulfate (B86663) and sodium chloride or acetate).[3][7] A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components.[5][8]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample AddSolvent 2. Add Acetonitrile (B52724) Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl/NaOAc) AddSolvent->AddSalts Vortex 4. Vortex/Shake AddSalts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant Organic Layer AddSorbent 7. Add d-SPE Sorbent (PSA, C18, MgSO4) Supernatant->AddSorbent Vortex2 8. Vortex/Shake AddSorbent->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 FinalExtract 10. Collect Final Extract Centrifuge2->FinalExtract Cleaned Extract Analysis 11. LC-MS/MS or GC-MS/MS Analysis FinalExtract->Analysis

QuEChERS Experimental Workflow

Analytical Techniques: LC-MS/MS Dominance

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of both Sulfoxaflor and neonicotinoid residues.[7][9][10][11][12] This is largely due to the polar nature and thermal lability of these compounds, which makes them well-suited for LC separation and electrospray ionization (ESI) in the mass spectrometer. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for multi-residue screening methods that include a wider range of pesticides.[13][14]

Comparative Performance Data

The following tables summarize the performance of various analytical methods for the determination of Sulfoxaflor and neonicotinoids in different matrices. The data highlights the achievable limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Table 1: Performance Data for Sulfoxaflor Residue Analysis

MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Various CropsLC-MS/MS-10-[15]
Avian TissueUHPLC-HRMS--80-125[16]
Pig TissuesLC-MS/MS-->90% similarity with rat tissues[17]
GroundwaterLC-MS/MS0.03 - 0.2 (ng/L)-99 ± 15[10]

Table 2: Performance Data for Neonicotinoid Residue Analysis

MatrixAnalytesAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Tomato5 NeonicotinoidsLC-MS/MS1.03 - 1.223.44 - 4.07102.52[7]
Soil5 NeonicotinoidsLC-MS/MS0.7 - 22 - 877.03 - 115.08[12]
Rice Grain & StrawMultiple NeonicotinoidsLC-MS/MS7 - 8.4 (grain)5 - 150 (straw)24 - 28 (grain)16 - 51 (straw)75 - 116 (grain)60 - 105 (straw)[18]
Flower Blossoms7 NeonicotinoidsLC-MS/MS-->89[4]
Soil & SedimentVarious NeonicotinoidsLC-MS/MS1.4 - 3.44.6 - 11.355.1 - 100.5[19]
Bat Hair3 NeonicotinoidsLC-MS/MS--Varies by analyte[9]

Mode of Action: Nicotinic Acetylcholine Receptor Modulation

Both Sulfoxaflor and neonicotinoids act as competitive modulators of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1][2] They bind to the receptor, mimicking the action of the neurotransmitter acetylcholine (ACh). This leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect. Although both insecticide classes target the same receptor, Sulfoxaflor is classified in a separate subgroup (IRAC Group 4C) from neonicotinoids (IRAC Group 4A) due to distinct chemical structures and interactions with the receptor, which can result in a lack of cross-resistance.[2]

nAChR_Signaling_Pathway cluster_synapse Insect Synapse cluster_receptors Postsynaptic Membrane cluster_ligands Ligands cluster_response Cellular Response Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron nAChR nAChR Stimulation Continuous Nerve Stimulation nAChR->Stimulation Activates ACh->nAChR Binds (Agonist) Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Binds (Agonist) Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist) Paralysis Paralysis & Death Stimulation->Paralysis

Insecticide Action on nAChR

Detailed Experimental Protocols

QuEChERS Sample Preparation Protocol (Adapted from AOAC and EN methods)[3]
  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Add the appropriate volume of a standard solution containing Sulfoxaflor and/or neonicotinoids.

  • Extraction:

    • Add 10-15 mL of acetonitrile (often containing 1% acetic acid).[7]

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).[7]

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 8 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 1.2 g anhydrous MgSO₄ and 0.4 g PSA).[7]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Sample for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column is commonly used.[11]

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a modifier like 0.1% formic acid, is employed.[11]

  • Ionization Mode: ESI in positive ion mode is generally used for both Sulfoxaflor and neonicotinoids.[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[9]

Table 3: Example LC-MS/MS Parameters

ParameterSetting
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Ion SourceESI Positive
Capillary Voltage1.5 - 4.0 kV[9]
Desolvation Temperature350 - 450 °C[9]
MRM TransitionsAnalyte-specific (requires optimization)

Conclusion

The analytical methodologies for Sulfoxaflor and neonicotinoids are well-established, with the combination of QuEChERS sample preparation and LC-MS/MS analysis being the gold standard. This approach provides the necessary sensitivity and selectivity for the detection and quantification of these insecticide residues at levels relevant to regulatory compliance and environmental monitoring. While the specific parameters for extraction, cleanup, and instrumental analysis may require optimization depending on the matrix and target analytes, the fundamental principles outlined in this guide provide a solid foundation for the development of robust and reliable analytical methods. The structural and chemical similarities between Sulfoxaflor and neonicotinoids allow for their simultaneous analysis in many multi-residue methods, streamlining laboratory workflows.

References

A Head-to-Head Battle: Cross-Validation of Sulfoxaflor Quantification by HPLC-UVD and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and analytical scientists in drug and pesticide development, this guide provides a detailed cross-validation of two common analytical techniques for the quantification of the insecticide Sulfoxaflor (B1682526): High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This report furnishes detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and validation.

The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. Sulfoxaflor, a novel sulfoximine (B86345) insecticide, is effective against a wide range of sap-feeding insects.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Sulfoxaflor in various agricultural commodities, necessitating robust and reliable analytical methods for its detection and quantification.

This guide presents a cross-validation of HPLC-UVD and LC-MS/MS for the determination of Sulfoxaflor, highlighting the strengths and limitations of each technique. While HPLC-UVD is a widely accessible and cost-effective method, LC-MS/MS offers superior sensitivity and selectivity, making it a powerful tool for trace-level analysis and confirmation.

Comparative Performance Data

The performance of HPLC-UVD and LC-MS/MS for Sulfoxaflor quantification was evaluated based on key validation parameters. The data, compiled from various studies, is summarized in the table below.

Performance ParameterHPLC-UVDLC-MS/MS
**Linearity (R²) **≥0.9999[2][3]>0.9975[2]
Limit of Detection (LOD) 0.007 mg/kg[2][3]0.2 - 1.8 µg/kg[1][2]
Limit of Quantification (LOQ) 0.02 - 0.05 mg/kg[2][3][4]0.7 - 5.0 µg/kg[1][2]
Accuracy (Recovery) 82.8% - 108.2%[5][6]74.0% - 115.5%[2]
Precision (RSD) <10%[5][6]<15.6%[1]

Key Observations:

  • Sensitivity: LC-MS/MS demonstrates significantly lower limits of detection and quantification, making it the preferred method for trace residue analysis.

  • Linearity: Both methods exhibit excellent linearity over their respective calibration ranges.

  • Accuracy and Precision: Both techniques provide acceptable levels of accuracy (recovery) and precision (relative standard deviation), meeting typical regulatory requirements.

Experimental Protocols

Detailed methodologies for the quantification of Sulfoxaflor using both HPLC-UVD and LC-MS/MS are provided below. These protocols are based on established and validated methods from the scientific literature.

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction and cleanup of Sulfoxaflor residues from various food matrices.[2]

  • Homogenization: A representative 10 g sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724) and vigorously shaken for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added, and the tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is filtered through a 0.22 µm filter into an autosampler vial for analysis.

HPLC-UVD Method
  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical mobile phase composition is acetonitrile/water (4:1, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[8]

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or equivalent reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for Sulfoxaflor are monitored for quantification and confirmation (e.g., m/z 278.1 → 133.1 for quantification and m/z 278.1 → 260.1 for confirmation).

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative aspects of the two techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_hplc HPLC-UVD cluster_lcmsms LC-MS/MS sample Sample Homogenization extraction Acetonitrile Extraction sample->extraction salting_out Salting Out & Centrifugation extraction->salting_out dspe d-SPE Cleanup salting_out->dspe final_extract Final Extract dspe->final_extract hplc_injection Injection final_extract->hplc_injection Inject lcmsms_injection Injection final_extract->lcmsms_injection Inject hplc_separation C18 Separation hplc_injection->hplc_separation uvd_detection UV Detection (260 nm) hplc_separation->uvd_detection hplc_quant Quantification uvd_detection->hplc_quant lcmsms_separation C18 Separation lcmsms_injection->lcmsms_separation msms_detection MRM Detection lcmsms_separation->msms_detection lcmsms_quant Quantification & Confirmation msms_detection->lcmsms_quant

Experimental workflow for Sulfoxaflor quantification.

logical_comparison cluster_hplc HPLC-UVD cluster_lcmsms LC-MS/MS hplc_adv Advantages: - Cost-effective - Widely available - Simple operation hplc_disadv Disadvantages: - Lower sensitivity - Prone to matrix interference - Less selective lcmsms_adv Advantages: - High sensitivity - High selectivity - Confirmatory capability lcmsms_disadv Disadvantages: - Higher cost - More complex operation - Potential for matrix effects sulfoxaflor Sulfoxaflor Quantification sulfoxaflor->hplc_adv sulfoxaflor->lcmsms_adv

Logical comparison of HPLC-UVD and LC-MS/MS.

Conclusion

Both HPLC-UVD and LC-MS/MS are suitable methods for the quantification of Sulfoxaflor. The choice of method will depend on the specific requirements of the analysis. For routine monitoring and quality control where residue levels are expected to be well above the limit of quantification, HPLC-UVD offers a reliable and economical solution. However, for regulatory compliance, trace-level detection, and unambiguous confirmation of results, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable tool. A cross-validation approach, utilizing HPLC-UVD for screening and LC-MS/MS for confirmation, can provide a robust and efficient workflow for the analysis of Sulfoxaflor in various matrices.

References

Data Presentation: Performance Characteristics of a Validated Method

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to Sulfoxaflor (B1682526) Residue Analysis

This guide provides a comprehensive overview of the analytical methodologies for the determination of sulfoxaflor residues in various matrices. It is intended for researchers, scientists, and professionals in the field of drug and pesticide residue analysis. The document outlines a standardized experimental protocol and presents typical method performance data that can be expected from a proficient laboratory. This information can serve as a benchmark for inter-laboratory comparison and for the validation of in-house analytical methods.

The following table summarizes the typical performance characteristics of a validated analytical method for the determination of sulfoxaflor residues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These values are compiled from various studies and represent a benchmark for laboratories conducting sulfoxaflor residue analysis.[1][2][3]

ParameterFood & Environmental MatricesAnimal Tissues
Limit of Quantitation (LOQ) 0.01 mg/kg[3][4][5][6]0.01 mg/kg
**Linearity (R²) **> 0.99[1]> 0.998[2]
Average Recovery 78.4% - 98.7%[1]75.5% - 114.9%[2]
Repeatability (RSDr) 1.2% - 14.5%[1]< 14%[2]
Reproducibility (RSDR) 2.9% - 15.6%[1]Not specified
Limit of Detection (LOD) 0.2 - 0.6 µg/kg[1]Not specified

Experimental Protocol: A Standardized Approach

A widely accepted and effective method for the analysis of sulfoxaflor residues in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with LC-MS/MS.[1][6]

1. Sample Preparation and Extraction:

  • A homogenized sample (typically 10-15 g) is weighed into a 50 mL centrifuge tube.

  • For samples with low water content, an appropriate amount of reagent water is added.

  • Acetonitrile (10 mL) is added as the extraction solvent.

  • A salt mixture (commonly magnesium sulfate (B86663) and sodium chloride) is added to induce phase separation.

  • The tube is shaken vigorously for 1 minute and then centrifuged.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube.

  • The d-SPE tube contains a sorbent material, such as primary secondary amine (PSA), to remove interfering matrix components.[1]

  • The tube is vortexed and then centrifuged.

3. Instrumental Analysis (LC-MS/MS):

  • The final extract is filtered and an aliquot is injected into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Detection and quantification are performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for sulfoxaflor.[1][2]

Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the general workflow for sulfoxaflor residue analysis and the logical structure of an inter-laboratory comparison.

Sulfoxaflor Residue Analysis Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Reporting Sample Sample Receipt Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Extract QuEChERS Extraction Weigh->Extract Cleanup d-SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing LCMS->Data Report Final Report Data->Report

Sulfoxaflor residue analysis workflow.

Inter-laboratory Comparison Logic cluster_organizer Coordinating Body cluster_labs Participating Laboratories cluster_comparison Data Evaluation Organizer Proficiency Test Provider SamplePrep Sample Preparation & Distribution Organizer->SamplePrep LabA Laboratory A SamplePrep->LabA LabB Laboratory B SamplePrep->LabB LabC Laboratory C SamplePrep->LabC Results Results Submission LabA->Results LabB->Results LabC->Results Comparison Statistical Analysis (z-scores) Results->Comparison Report Performance Report Comparison->Report

Logic of an inter-laboratory comparison.

References

A Comparative Efficacy Analysis of Sulfoxaflor and Imidacloprid for the Management of Sap-Feeding Insects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the insecticides Sulfoxaflor (B1682526) and Imidacloprid, focusing on their efficacy against economically important sap-feeding insects. The analysis synthesizes data from laboratory bioassays and field trials to offer a comprehensive resource for researchers and crop protection professionals.

Introduction

Sap-feeding insects, including aphids, whiteflies, and hoppers, pose a significant threat to global agriculture by causing direct damage through feeding and by vectoring plant viruses. For decades, neonicotinoids like Imidacloprid have been instrumental in their management. However, widespread use has led to resistance in several pest species. Sulfoxaflor, the first commercialized insecticide from the sulfoximine (B86345) class, represents a newer alternative for controlling these pests. Both insecticides target the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system, yet their distinct chemical properties lead to important differences in efficacy, spectrum of activity, and cross-resistance profiles.

Mechanism of Action

Both Sulfoxaflor and Imidacloprid are competitive modulators of the nicotinic acetylcholine receptor (nAChR).[1] They function as agonists, binding to the nAChR at the postsynaptic membrane of neurons in place of the natural neurotransmitter, acetylcholine (ACh).[2] This binding action opens the ion channel, leading to an uncontrolled influx of sodium ions and subsequent nerve depolarization.[3] The result is continuous nerve stimulation, causing tremors, paralysis, and ultimately the death of the insect.[2][3]

Despite sharing the same target site, chemical distinctions have led the Insecticide Resistance Action Committee (IRAC) to classify them into different subgroups; Imidacloprid is in Group 4A (neonicotinoids), while Sulfoxaflor is in Group 4C (sulfoximines).[1][4] This classification reflects differences in their interaction with the nAChR and their susceptibility to metabolic resistance mechanisms.[1]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Insecticides (Agonists) ACH Acetylcholine (ACh) NACHR Nicotinic Acetylcholine Receptor (nAChR) ACH->NACHR Binds ION Ion Channel (Na+ Influx) NACHR->ION Activates EFFECT Continuous Nerve Firing, Paralysis, Death ION->EFFECT Leads to SUL Sulfoxaflor (4C) SUL->NACHR Binds IMI Imidacloprid (4A) IMI->NACHR Binds

Caption: Agonistic action of Sulfoxaflor and Imidacloprid on the insect nAChR.

Comparative Efficacy

The relative performance of Sulfoxaflor and Imidacloprid varies depending on the target pest species, the presence of insecticide resistance, and environmental conditions.

Laboratory Bioassay Data

Laboratory bioassays are crucial for determining the intrinsic toxicity of an insecticide, typically expressed as the median lethal concentration (LC50). Lower LC50 values indicate higher toxicity. Data consistently show that Sulfoxaflor is highly toxic to a range of sap-feeding pests.

In studies on aphid species, Sulfoxaflor frequently demonstrates greater potency than Imidacloprid. For instance, against Aphis gossypii and Myzus persicae, Sulfoxaflor consistently recorded the lowest LC50 values compared to several neonicotinoids, including Imidacloprid, establishing it as a highly effective aphicide.[5]

Target InsectInsecticideLC50 (mg/L)Exposure TimeCommentsSource
Myzus persicae (Green Peach Aphid)Sulfoxaflor 1.49424 hoursConsistently most toxic compound tested.[5]
Imidacloprid 7.54724 hoursModerately toxic in comparison.[5]
Aphis gossypii (Cotton Aphid)Sulfoxaflor 1.02648 hoursRemained the most toxic insecticide.[5]
Imidacloprid 5.51248 hoursShowed moderate efficacy.[5]
Bemisia tabaci (Whitefly)Sulfoxaflor Very Low RRs (<3-fold)-Unaffected by high neonicotinoid resistance.[6]
Imidacloprid RRs up to 1000-fold-High levels of resistance observed in field strains.[6]

RR : Resistance Ratio (LC50 of resistant strain / LC50 of susceptible strain)

Field Trial Performance

Field studies confirm the high efficacy of Sulfoxaflor in applied settings. In trials on tomatoes for the control of whitefly (Bemisia tabaci), Sulfoxaflor provided the highest reduction in pest numbers one day after treatment, indicating a strong initial kill effect.[7] Both Sulfoxaflor and Imidacloprid were generally effective compared to the control, but Sulfoxaflor's performance was notable.[7] In studies on poinsettias, while neonicotinoids like Imidacloprid were highly effective, foliar sprays of Sulfoxaflor were also found to be a viable partner in an insecticide rotation program for managing sweetpotato whitefly.[8]

CropTarget InsectKey FindingsSource
TomatoBemisia tabaci (Whitefly)Sulfoxaflor gave the highest initial kill one day after treatment. Both Sulfoxaflor and Imidacloprid were among the most effective insecticides tested.[7]
PoinsettiaBemisia tabaci (Sweetpotato Whitefly)Imidacloprid was consistently one of the most effective treatments. Foliar sprays of Sulfoxaflor were also effective against nymphs.[8]
Resistance and Cross-Resistance

A critical advantage of Sulfoxaflor is its performance against pest populations that have developed resistance to neonicotinoids.[9] The distinct chemical structure of sulfoximines means that metabolic enzymes which confer resistance to Imidacloprid often do not affect Sulfoxaflor.[1]

  • Lack of Cross-Resistance : Studies on neonicotinoid-resistant strains of Bemisia tabaci and Trialeurodes vaporariorum have shown that high levels of resistance to Imidacloprid did not result in cross-resistance to Sulfoxaflor.[6] This makes Sulfoxaflor a valuable tool for rotation programs designed to manage neonicotinoid resistance.[6][10]

  • Target-Site Mutations : While metabolic resistance is the primary driver of neonicotinoid resistance, target-site mutations can affect both insecticide classes. The R81T point mutation in the β-subunit of the nAChR, known to confer high levels of resistance to neonicotinoids, also reduces the efficacy of Sulfoxaflor.[10][11]

Experimental Protocols

Standardized bioassays are essential for comparing insecticide toxicity. Below is a generalized protocol for a leaf-dip bioassay, a common method for evaluating insecticides against sap-feeding insects, followed by a workflow diagram.

Generalized Leaf-Dip Bioassay Protocol

This protocol is a synthesis of common methodologies used in insecticide toxicology.[12][13]

  • Insect Rearing : Maintain a healthy, age-standardized colony of the target insect (e.g., Myzus persicae) on untreated host plants (e.g., cabbage or radish) in a controlled environment (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation : Prepare a stock solution of the technical grade insecticide (Sulfoxaflor or Imidacloprid) in a suitable solvent like acetone.[12] Create a series of five to seven serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only water and surfactant should also be prepared.

  • Leaf Disc Preparation : Excise leaf discs (e.g., 4 cm diameter) from fresh, untreated host plants.

  • Exposure : Using forceps, dip each leaf disc into one of the insecticide concentrations (or the control) for 10-30 seconds. Allow the discs to air-dry completely on a wire rack for 1-2 hours.

  • Infestation : Place each dried leaf disc, adaxial side up, onto a layer of agar (B569324) (e.g., 1.5%) in a Petri dish. The agar helps maintain leaf turgidity. Transfer a set number of adult insects (e.g., 20-30 apterous adults) onto each leaf disc using a fine camel-hair brush.

  • Incubation : Seal the Petri dishes with ventilated lids and place them in the same controlled environment used for rearing.

  • Mortality Assessment : Assess insect mortality after a specified period (e.g., 24, 48, or 72 hours). Insects are considered dead if they are unable to move when prodded gently with a fine brush.

  • Data Analysis : Correct mortality data for control mortality using Abbott's formula. Subject the corrected data to probit analysis to calculate the LC50 values, 95% fiducial limits, and slope of the dose-response curve.[14]

cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation A 1. Prepare Serial Dilutions of Insecticide C 3. Dip Leaf Discs in Insecticide Solutions A->C B 2. Excise Leaf Discs from Host Plant B->C D 4. Air-Dry Discs & Place on Agar in Petri Dish C->D E 5. Introduce Test Insects (e.g., 20-30 Aphids) D->E F 6. Incubate under Controlled Conditions E->F G 7. Assess Mortality (e.g., after 48h) F->G H 8. Analyze Data (Probit Analysis to find LC50) G->H

Caption: Generalized workflow for a leaf-dip insecticide bioassay.

Effects on Non-Target Organisms

While effective against pests, the impact of these insecticides on beneficial insects is a critical consideration for Integrated Pest Management (IPM). Studies have shown that both Sulfoxaflor and Imidacloprid can have significant negative sublethal effects on beneficial insects, including predators and pollinators, at field-realistic exposure levels.[15] For example, Sulfoxaflor exposure has been shown to reduce pupation in ladybirds and cause high mortality in predatory bugs.[15] Similarly, sublethal doses of Imidacloprid can negatively affect the survival, development, and reproduction of coccinellid predators.[16]

Conclusion

Sulfoxaflor and Imidacloprid are both highly effective insecticides for the control of sap-feeding pests. Sulfoxaflor often exhibits higher intrinsic toxicity against key pests like aphids and demonstrates a significant advantage in its lack of cross-resistance with neonicotinoids, making it an essential tool for managing resistant pest populations. While Imidacloprid remains a potent and widely used insecticide, its efficacy can be compromised by resistance in certain regions. The choice between these active ingredients should be guided by local pest susceptibility profiles and integrated into a broader resistance management strategy that includes the rotation of different insecticide modes of action. Furthermore, the potential impacts on non-target beneficial organisms must be carefully considered in any pest management program.

References

Sulfoxaflor vs. Other Systemic Insecticides: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Sulfoxaflor (B1682526) and other systemic insecticides, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding pest management strategies and the development of new insecticidal compounds.

Executive Summary

Sulfoxaflor, a sulfoximine (B86345) insecticide, and neonicotinoids represent major classes of systemic insecticides used globally for crop protection. Both target the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to neurotoxicity. However, their distinct chemical structures result in differences in their environmental fate, non-target toxicity, and resistance profiles. This guide presents a comparative analysis of these insecticides, focusing on their environmental persistence, mobility, and toxicity to key non-target organisms.

Comparative Toxicity to Non-Target Organisms

The following tables summarize the acute toxicity of Sulfoxaflor and several common neonicotinoid insecticides to various non-target organisms. Toxicity is expressed as the median lethal dose (LD50) for terrestrial organisms (lower values indicate higher toxicity) and the median lethal concentration (LC50) for aquatic organisms (lower values indicate higher toxicity).

Table 1: Acute Contact Toxicity to Bees (Apis mellifera)

InsecticideLD50 (µ g/bee )Toxicity ClassificationReference
Sulfoxaflor 0.012 - 0.05Highly Toxic[1]
Imidacloprid (B1192907) 0.024 - 0.078Highly Toxic[1]
Clothianidin 0.017 - 0.04Highly Toxic[2]
Thiamethoxam 0.005 - 0.025Highly Toxic[1]
Acetamiprid 6.1 - 14.5Moderately to Slightly Toxic[1]

Table 2: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

Insecticide48-hour LC50 (µg/L)Toxicity ClassificationReference
Sulfoxaflor 361Moderately Toxic[3]
Imidacloprid 85,000Slightly Toxic[4]
Clothianidin >100,000Slightly Toxic-
Thiamethoxam >100,000Slightly Toxic-
Acetamiprid >100,000Slightly Toxic-

Table 3: Acute Toxicity to Aquatic Invertebrates (Chironomus kiinensis)

Insecticide96-hour LC50 (µg/L)Toxicity ClassificationReference
Sulfoxaflor 84.1Highly Toxic[5]
Imidacloprid < SulfoxaflorMore Toxic than Sulfoxaflor[5]

Environmental Fate and Mobility

The persistence and mobility of an insecticide in the environment are critical factors in determining its potential for long-term impact and contamination of non-target areas.

Table 4: Environmental Fate Characteristics

InsecticideSoil Half-life (DT50, days)Sorption Coefficient (Koc, mL/g)Mobility PotentialReference
Sulfoxaflor 0.5 - 9.67 - 74High[3][6]
Imidacloprid 28 - 229132 - 310Moderate[7]
Clothianidin 148 - 1,15584 - 136High-
Thiamethoxam 7 - 35150 - 156High-
Acetamiprid 1 - 2963 - 288High to Moderate-

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Both Sulfoxaflor and neonicotinoids act as agonists at the insect nicotinic acetylcholine receptor (nAChR). They mimic the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, they are not readily broken down by the enzyme acetylcholinesterase. This leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect. While both classes of insecticides target the same receptor, they bind to different sites, which can influence their selectivity and cross-resistance profiles.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Continuous Depolarization IonChannel->Depolarization Na+/Ca2+ Influx Paralysis Paralysis & Death Depolarization->Paralysis Leads to Insecticide Sulfoxaflor / Neonicotinoids Insecticide->nAChR Binds to (Agonist)

Caption: Agonistic action of Sulfoxaflor and Neonicotinoids on the nAChR pathway.

Experimental Methodologies

The data presented in this guide are derived from standardized ecotoxicological and environmental fate studies. Below are generalized protocols for key experiments.

Acute Contact Toxicity Test for Honey Bees (based on OECD Guideline 214)

This test determines the contact LD50 of an active substance on adult honey bees.

cluster_setup Experimental Setup cluster_observation Observation cluster_analysis Data Analysis Bees Cages of 10-20 Worker Bees Dosing Topical Application of Insecticide in Acetone Bees->Dosing Control Acetone Only (Control Group) Bees->Control Incubation Incubation at 25±2°C with Sucrose (B13894) Solution Dosing->Incubation Control->Incubation Mortality Mortality Assessment at 4, 24, and 48 hours Incubation->Mortality LD50 Calculation of LD50 (Probit Analysis) Mortality->LD50

Caption: Workflow for honey bee acute contact toxicity testing.

Protocol:

  • Test Organisms: Young adult worker honey bees (Apis mellifera) from healthy, queen-right colonies.

  • Test Substance Preparation: The test substance is dissolved in a suitable carrier, typically acetone, to prepare a series of graded concentrations.

  • Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator. Control bees are treated with the carrier solvent only.

  • Housing and Feeding: Treated bees are kept in cages under controlled temperature and humidity and provided with a sucrose solution.

  • Observation: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) after application.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Soil Persistence and Mobility Assessment (based on OECD Guidelines 307 & 106)

These studies determine the rate of degradation (DT50) and the extent of adsorption (Koc) of a pesticide in soil.

cluster_persistence Persistence (DT50) cluster_mobility Mobility (Koc) Soil_P Soil Samples Treated with Insecticide Incubation_P Aerobic Incubation in the Dark Soil_P->Incubation_P Sampling_P Periodic Sampling and Analysis Incubation_P->Sampling_P DT50 Calculation of DT50 Sampling_P->DT50 Soil_M Soil Slurry with Insecticide Solution Equilibration Shaking to Reach Equilibrium Soil_M->Equilibration Centrifugation Separation of Soil and Water Phases Equilibration->Centrifugation Analysis Analysis of Insecticide in Both Phases Centrifugation->Analysis Koc Calculation of Koc Analysis->Koc

Caption: Experimental workflows for assessing soil persistence and mobility.

Protocol for Soil Persistence (Aerobic Soil Metabolism):

  • Test System: Representative agricultural soils are used.

  • Application: The radiolabeled test substance is applied to the soil samples.

  • Incubation: The treated soil is incubated under controlled aerobic conditions (temperature, moisture) in the dark.

  • Sampling and Analysis: Soil samples are taken at various time intervals and analyzed for the parent compound and its degradation products.

  • Data Analysis: The rate of degradation is determined, and the DT50 (time for 50% dissipation) is calculated.

Protocol for Soil Mobility (Adsorption/Desorption using Batch Equilibrium Method):

  • Test System: A suspension of soil in a solution of the test substance (e.g., 0.01 M CaCl2) is prepared.

  • Equilibration: The soil suspension is agitated for a defined period to allow the substance to partition between the soil and the solution.

  • Phase Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the aqueous phase is measured.

  • Data Analysis: The amount of substance adsorbed to the soil is calculated by the difference from the initial concentration. The soil-water partition coefficient (Kd) is determined and normalized to the organic carbon content of the soil to give the Koc value.

Discussion and Conclusion

The data presented indicate that while Sulfoxaflor is highly toxic to bees, a trait it shares with several neonicotinoids, its environmental fate and aquatic toxicity profile show some notable differences. Sulfoxaflor generally exhibits lower persistence in soil compared to some of the more persistent neonicotinoids like clothianidin.[6][7] This shorter half-life may reduce the potential for long-term accumulation in the terrestrial environment.

In terms of aquatic toxicity, Sulfoxaflor appears to be more toxic to some aquatic invertebrates, such as the midge Chironomus kiinensis, than imidacloprid.[5] Conversely, for the crustacean Daphnia magna, imidacloprid is significantly less toxic than Sulfoxaflor.[3][4] These differences highlight the importance of considering a range of non-target organisms in environmental risk assessments.

The high mobility of Sulfoxaflor, indicated by its low Koc value, suggests a potential for leaching into groundwater, a characteristic shared with several neonicotinoids.[6]

References

Validating the Use of Sulfoxaflor-d3 for Metabolite Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide metabolites is paramount in environmental monitoring, food safety assessment, and toxicology studies. The use of an appropriate internal standard is critical for achieving reliable and reproducible results, especially when dealing with complex matrices. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, Sulfoxaflor-d3, against alternative non-deuterated internal standards for the quantification of Sulfoxaflor and its metabolites.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium, the internal standard becomes chemically identical to the analyte but mass-distinguishable. This near-perfect analogy allows the SIL internal standard to co-elute with the analyte and experience the same ionization suppression or enhancement effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response.[2][3]

An analytical method validated by the U.S. Environmental Protection Agency (EPA) for the determination of Sulfoxaflor and its major metabolites in water utilizes a stable isotope internal standard mixture containing D3-Sulfoxaflor.[4] This method demonstrates the reliability and acceptance of this approach in a regulatory context.

Performance of this compound in a Validated Method

The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of Sulfoxaflor and its metabolites using a stable isotope-labeled internal standard mixture which includes this compound.

AnalyteLimit of Quantitation (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Sulfoxaflor0.2595 - 105< 10
Metabolite X117194740.2592 - 108< 12
Metabolite X117210610.2590 - 110< 15
Data derived from a validated method for the analysis of Sulfoxaflor and its metabolites in water, employing a stable isotope internal standard mixture.[4]

The high recovery and low relative standard deviation values across the parent compound and its metabolites underscore the accuracy and precision afforded by the use of a stable isotope-labeled internal standard.

Alternative Approaches: Non-Deuterated Internal Standards

In the absence of a stable isotope-labeled internal standard, researchers may opt for a structurally similar but non-isotopically labeled compound as an internal standard. While more accessible and less expensive, this approach has significant limitations, particularly in complex matrices where matrix effects are pronounced.

A non-deuterated internal standard will have different physicochemical properties, leading to different chromatographic retention times and potentially different responses to matrix effects compared to the analyte. This discrepancy can lead to inaccurate quantification.

Illustrative Comparison: Impact of Internal Standard Choice on Quantification
Internal Standard MethodAccuracy (% Recovery)Precision (% RSD)
Without Isotope-Labeled IS Varies significantly by matrix (can be >50% deviation)Often > 20%
With Isotope-Labeled IS Typically within 80-120%< 15%
Data adapted from a comparative study on pesticide analysis in various cannabis matrices.[3]

As the data illustrates, the use of a stable isotope-labeled internal standard dramatically improves the accuracy and precision of the analytical method by effectively compensating for matrix-induced signal suppression or enhancement.

Experimental Protocols

Sample Preparation: QuEChERS Method

A widely adopted and effective method for the extraction of pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][7]

  • Homogenization: Weigh 10-15 g of the sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard solution (e.g., this compound). Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Analysis: The final extract is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of Sulfoxaflor and its metabolites is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sulfoxaflor278.1199.1
This compound281.1202.1
Metabolite X11719474296.1217.1
Metabolite X11721061192.1127.1
Representative MRM transitions. Actual values may vary depending on the instrument and conditions.

Visualizing the Workflow and Logic

Experimental Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization Extraction 2. Extraction (Acetonitrile + IS) Homogenization->Extraction SaltingOut 3. Salting Out Extraction->SaltingOut Centrifugation1 4. Centrifugation SaltingOut->Centrifugation1 dSPE 5. d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract LCMS LC-MS/MS System FinalExtract->LCMS Injection Data Data Acquisition (MRM Mode) LCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for Sulfoxaflor metabolite quantification.

Internal Standard Comparison Logic cluster_d3 With this compound (SIL-IS) cluster_non With Non-Deuterated IS (e.g., Structural Analog) Analyte Sulfoxaflor & Metabolites IS_d3 This compound IS_non Structural Analog Matrix Complex Matrix (e.g., food, environmental) Coelution Co-elution & Identical Ionization Effects Matrix->Coelution DifferentRT Different Retention Time & Variable Ionization Effects Matrix->DifferentRT IS_d3->Coelution Compensation Effective Matrix Effect Compensation Coelution->Compensation Result_d3 Accurate & Precise Quantification Compensation->Result_d3 IS_non->DifferentRT IncompleteComp Incomplete Matrix Effect Compensation DifferentRT->IncompleteComp Result_non Inaccurate & Imprecise Quantification IncompleteComp->Result_non

Caption: Logical comparison of internal standard types.

Conclusion

The validation data and established analytical principles strongly support the use of this compound as the internal standard of choice for the accurate and precise quantification of Sulfoxaflor and its metabolites. While non-deuterated internal standards may seem like a cost-effective alternative, they are highly susceptible to matrix effects, which can lead to significant quantitative errors. For robust and defensible data, particularly in complex matrices and for regulatory purposes, the use of a stable isotope-labeled internal standard like this compound is indispensable.

References

Sulfoxaflor's Vanishing Act: A Comparative Guide to Its Dissipation in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pesticide development, understanding the environmental fate of agrochemicals is paramount. This guide provides an objective comparison of the dissipation kinetics of the insecticide Sulfoxaflor (B1682526) across various soil types, supported by experimental data. The persistence of Sulfoxaflor, a critical factor in its efficacy and environmental impact, is largely dictated by the physical, chemical, and biological properties of the soil it encounters.

Quantitative Dissipation Kinetics of Sulfoxaflor in Different Soil Types

The rate at which Sulfoxaflor dissipates in soil, often expressed as its half-life (DT50), varies significantly depending on the soil's characteristics. Microbial activity appears to be a primary driver of its degradation. The following tables summarize key quantitative data from various studies.

Soil TypeLocationOrganic Matter (%)pHDT50 (days) - AerobicDT50 (days) - AnaerobicDT50 (days) - SterilizedReference
Loamy SandUK1.37.60.11 (average of 4 sites)-15(Corteva Agriscience, 2009a)[1]
LoamUK6.77.30.11 (average of 4 sites)--(Corteva Agriscience, 2009a)[1]
Silt LoamUK3.56.20.11 (average of 4 sites)--(Corteva Agriscience, 2009a)[1]
Sandy LoamGermany--0.11 (average of 4 sites)--(Corteva Agriscience, 2009a)[1]
Clay LoamUSA (Michigan)-----(Corteva Agriscience, 2010b)[1]
Clay LoamUSA (Texas)-----(Corteva Agriscience, 2010b)[1]
LoamUSA (Iowa)-----(Corteva Agriscience, 2010b)[1]
Sandy LoamUSA (Virginia)-----(Corteva Agriscience, 2010b)[1]
Jilin SoilChina--0.161--(Yang et al., 2022)[2]
Anhui SoilChina--4.59--(Yang et al., 2022)[2]
Guizhou SoilChina--14.889.68>96(Yang et al., 2022)[2]
Shandong SoilChina--15.90--(Yang et al., 2022)[2]
Loamy SandKorea1.05.616.5-19.3-69.3-138.6(Kwak et al., 2020)[3]
ClayKorea3.05.616.5-19.3-69.3-138.6(Kwak et al., 2020)[3]

Note: The half-life of Sulfoxaflor can also be influenced by the presence of its metabolites. For instance, the primary metabolite, X11719474, generally exhibits slower degradation, with reported half-lives ranging from 320 to 532 days under both aerobic and anaerobic conditions[4].

Factors Influencing Sulfoxaflor Dissipation in Soil

The dissipation of Sulfoxaflor in the soil environment is a complex process governed by several interconnected factors. The interplay of these factors determines the persistence and potential mobility of the insecticide.

Caption: Key factors influencing the dissipation of Sulfoxaflor in soil.

Experimental Protocols for Soil Dissipation Studies

The following is a generalized experimental protocol for a soil dissipation study, synthesized from established guidelines such as those from the OECD and EPA.

Soil Collection and Characterization Soil Collection and Characterization Soil Sieving and Pre-incubation Soil Sieving and Pre-incubation Soil Collection and Characterization->Soil Sieving and Pre-incubation Sulfoxaflor Application Sulfoxaflor Application Soil Sieving and Pre-incubation->Sulfoxaflor Application Incubation under Controlled Conditions Incubation under Controlled Conditions Sulfoxaflor Application->Incubation under Controlled Conditions Soil Sampling at Intervals Soil Sampling at Intervals Incubation under Controlled Conditions->Soil Sampling at Intervals Sample Extraction Sample Extraction Soil Sampling at Intervals->Sample Extraction Sample Cleanup Sample Cleanup Sample Extraction->Sample Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Determination of DT50 and Dissipation Kinetics Determination of DT50 and Dissipation Kinetics Data Analysis->Determination of DT50 and Dissipation Kinetics

Caption: Generalized workflow for a Sulfoxaflor soil dissipation study.

1. Soil Collection and Characterization:

  • Collect soil from the upper layer (0-20 cm) of the target field.

  • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

2. Soil Preparation:

  • Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large debris.

  • Adjust the soil moisture to a predetermined level (e.g., 40-60% of maximum water holding capacity).

  • Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.

3. Application of Sulfoxaflor:

  • Prepare a stock solution of Sulfoxaflor in a suitable solvent.

  • Apply the solution to the soil to achieve the desired concentration. Ensure uniform distribution by thorough mixing.

4. Incubation:

  • Incubate the treated soil samples in the dark under controlled temperature and moisture conditions.

  • For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment (e.g., by purging with nitrogen).

5. Sampling:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

6. Extraction and Cleanup:

  • Extract Sulfoxaflor and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile).

  • Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).

7. Analytical Determination:

  • Quantify the concentration of Sulfoxaflor and its metabolites in the cleaned-up extracts using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)[5][6].

8. Data Analysis:

  • Plot the concentration of Sulfoxaflor against time.

  • Determine the dissipation kinetics, which often follow first-order kinetics.

  • Calculate the half-life (DT50) of Sulfoxaflor in the specific soil type.

This guide highlights the variability in Sulfoxaflor's persistence in soil, emphasizing the need for soil-specific risk assessments. The provided data and protocols serve as a valuable resource for researchers working on the environmental fate and safety of this and other agrochemicals.

References

A Comparative Toxicological Study of Sulfoxaflor and Its Metabolites in Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the insecticide Sulfoxaflor and its primary metabolites, X11719474 and X11519540, on aquatic invertebrates. The data presented is compiled from various scientific studies to facilitate an objective assessment of their environmental impact.

Executive Summary

Sulfoxaflor, a sulfoximine (B86345) insecticide, and its metabolites pose a significant risk to non-target aquatic invertebrates. While Sulfoxaflor itself demonstrates varying levels of toxicity, its metabolites, particularly X11719474, have been shown to exhibit higher toxicity in some species. This guide synthesizes acute and chronic toxicity data for key indicator species such as Daphnia magna and Chironomus species, providing a basis for comparative analysis. Sub-lethal effects, including impacts on reproduction and behavior, are also detailed to provide a more comprehensive toxicological profile.

Comparative Toxicity Data

The following tables summarize the acute and chronic toxicity of Sulfoxaflor and its metabolites on various aquatic invertebrates.

Table 1: Acute Toxicity of Sulfoxaflor and Its Metabolites to Aquatic Invertebrates

SpeciesCompoundExposure DurationEndpointValueReference
Daphnia magnaSulfoxaflor48 hoursEC50361 µg/L[1]
Daphnia magnaSulfoxaflor48 hoursEC5017.26 mg/L[2]
Daphnia magnaX1171947448 hoursEC500.74 mg/L[3]
Daphnia magnaX1171947448 hoursEC500.61 mg/L[2]
Daphnia magnaX1171892248 hoursEC50> 100 mg/L[3]
Daphnia magnaX1172106148 hoursEC50> 100 mg/L[3]
Chironomus ripariusSulfoxaflor9 daysLC50116 µg/L[1]
Chironomus tentansSulfoxaflor-LOAEL0.0455 mg/L[4][5][6]
Chironomus tentansSulfoxaflor-NOAEL0.0618 mg/L[4][5][6]
Carcinus maenasSulfoxaflor96 hoursLC502.88 mg/L[7]
Americamysis bahiaSulfoxaflor96 hoursLC500.64 mg/L[7]

Table 2: Chronic and Sub-lethal Effects of Sulfoxaflor and Its Metabolites on Aquatic Invertebrates

SpeciesCompoundExposure DurationEndpointObservationReference
Daphnia magnaSulfoxaflor, X11719474, X1151954021 daysReproductionReduced reproduction and delayed birth of firstborn.[8][9]
Daphnia magnaSulfoxaflor, X11719474, X11519540ChronicBehaviorStimulated swimming behavior.[8][9]
Daphnia magnaSulfoxaflor48 hoursHeart RateDepressed heart rate, arrhythmia, and heart cessation.[10][11]
Chironomus ripariusSulfoxaflor9 daysBehaviorSignificantly reduced undulation and swimming at 11.1 µg/L.[1]
Carcinus maenasSulfoxaflor6 daysBehaviorDecreased feed intake and increased time to reach food.[7]

Experimental Protocols

The methodologies outlined below are based on standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA), which are commonly employed in aquatic toxicology studies.

Acute Immobilisation Test with Daphnia magna (Adapted from OECD Guideline 202)
  • Test Organism: First instar Daphnia magna, less than 24 hours old at the start of the test.

  • Culture: Daphnids are cultured in a defined medium (e.g., M4 medium) at 20 ± 2°C with a 16-hour light to 8-hour dark photoperiod. They are fed a diet of algae (e.g., Chlorella vulgaris) and yeast extract.

  • Test Design: A static or semi-static test is performed. At least five test concentrations of Sulfoxaflor or its metabolites are prepared in the culture medium, along with a control group. Each concentration level has a minimum of 20 daphnids, divided into at least four replicates of five daphnids each.

  • Exposure: Daphnids are exposed to the test substances for 48 hours. During this period, they are not fed.

  • Endpoint Assessment: Immobilisation is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilisation in 50% of the test organisms) and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Chronic Reproduction Test with Daphnia magna (Adapted from OECD Guideline 211)
  • Test Organism: Female Daphnia magna, less than 24 hours old at the start of the test.

  • Test Design: A semi-static test is conducted over 21 days. At least five concentrations of the test substance are used, with 10 replicates per concentration and one daphnid per replicate.

  • Exposure and Feeding: The test solutions and control medium are renewed three times a week. The daphnids are fed daily with a suspension of algae.

  • Endpoint Assessment: The primary endpoint is the total number of living offspring produced per parent animal. Parental mortality and the time to first brood are also recorded.

  • Data Analysis: The Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for reproduction are determined. The ECx (e.g., EC10, EC20, EC50) for reproductive output is calculated using regression analysis.

Sediment-Water Chironomid Toxicity Test (Adapted from OECD Guideline 218)
  • Test Organism: First instar larvae of Chironomus sp. (e.g., C. riparius or C. dilutus).

  • Test System: The test is conducted in beakers containing a layer of formulated or natural sediment and overlying water.

  • Test Design: The test substance is spiked into the sediment. A minimum of five concentrations are tested with at least four replicates per concentration. A control group with clean sediment is also included.

  • Exposure: First instar larvae are introduced into the test beakers and exposed for 28 days under controlled temperature and light conditions.

  • Endpoint Assessment: The primary endpoints are the emergence rate of adult midges and the development rate. Larval survival and weight can also be measured at specific time points.

  • Data Analysis: The EC50 for emergence and development rate is calculated. The LOEC and NOEC are also determined.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_reporting Reporting Culture Test Organism Culturing (e.g., Daphnia magna) Range_Finding Range-Finding Test Culture->Range_Finding Test_Substance Test Substance Preparation (Sulfoxaflor & Metabolites) Test_Substance->Range_Finding Test_System Test System Setup (Beakers, Media, Sediment) Test_System->Range_Finding Definitive_Test Definitive Test (Acute or Chronic) Range_Finding->Definitive_Test Endpoint_Assessment Endpoint Assessment (Mortality, Reproduction, Behavior) Definitive_Test->Endpoint_Assessment Data_Analysis Statistical Analysis (EC50, NOEC, LOEC) Endpoint_Assessment->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: A generalized workflow for aquatic invertebrate toxicity testing.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sulfoxaflor Sulfoxaflor / Metabolite nAChR Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Sulfoxaflor->nAChR Binds to receptor Depolarization Membrane Depolarization nAChR->Depolarization Opens ion channel Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx VDCC Voltage-Dependent Ca²⁺ Channels (VDCC) Activation Depolarization->VDCC Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Downstream Downstream Cellular Effects (e.g., Gene Expression) Ca_Influx->Downstream VDCC->Ca_Influx

Caption: Simplified signaling pathway of Sulfoxaflor at the nicotinic acetylcholine receptor (nAChR).

References

A Comparative Guide to Multi-Residue Methods for the Analysis of Sulfoxaflor and Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated multi-residue methods for the simultaneous analysis of the novel insecticide Sulfoxaflor (B1682526) and other pesticides in various matrices. The information presented is collated from peer-reviewed studies to assist researchers in selecting the most appropriate analytical strategy for their specific needs. This document details experimental protocols and presents key performance data in a comparative format.

Introduction to Multi-Residue Analysis

The monitoring of pesticide residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Multi-residue methods (MRMs) offer an efficient approach to simultaneously screen for a wide range of pesticides with diverse physicochemical properties. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for pesticide residue analysis.[1]

Sulfoxaflor, a sulfoximine (B86345) insecticide, is effective against a broad spectrum of sap-feeding insects.[2][3] Its inclusion in MRMs is essential for comprehensive food safety monitoring. This guide focuses on the validation of such methods, providing a comparative overview of their performance.

Comparative Performance of Multi-Residue Methods

The following tables summarize the quantitative performance of different multi-residue methods that include Sulfoxaflor. These methods primarily utilize QuEChERS extraction followed by LC-MS/MS analysis. The data highlights the methods' linearity, accuracy (recovery), precision (relative standard deviation), and sensitivity (limits of detection and quantification).

Table 1: Method Performance for Sulfoxaflor in Various Food Matrices

MatrixMethod HighlightsLinearity (R²)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
LettuceModified QuEChERS, LC-MS/MS≥0.993081.9 - 115.5<120.003 - 0.0060.01 - 0.02[4]
SquashQuEChERS, LC-MS/MS----0.01[5]
Vegetables, Fruits, SoilQuEChERS with PSA cleanup, UPLC-MS/MS-77.2 - 108.61.1 - 9.80.0002 - 0.00060.0007 - 0.002[2][6]
Animal Tissues (Pork, Chicken, etc.)d-SPE and m-PFC cleanup, UPLC-MS/MS>0.998875.5 - 114.9<140.001-[7]
Rice and Rice StrawQuEChERS, LC-MS/MS≥0.994497.37 - 107.71<5--[6]
Grapes and Grape LeavesQuEChERS, LC-MS/MS----0.01[6]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification, UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry, d-SPE: dispersive Solid-Phase Extraction, m-PFC: multiplug filtration cleanup, PSA: Primary and Secondary Amine.

Table 2: General Performance of Broad-Scope Multi-Residue Methods

Number of PesticidesMethod HighlightsLinearity (R²)Recovery (%)RSD (%)General LOQ (mg/kg)Reference
210QuEChERS, UHPLC-MS/MS>0.997-<5<0.01 (for all compounds)[8]
300QuEChERS, HPLC-MS/MS-70-120 (acceptable for screening)-0.01[9]
504Modified QuEChERS, UHPLC-QTOF-MS≥0.980Satisfactory at 0.01 and 0.1 mg/kg-≤0.01 (for 96.8-98.8% of compounds)[10]
477 (in soil)Modified QuEChERS, LC-MS/MS and GC-MS/MS>0.99070-120<200.002 - 0.02[11]
171 (in milk)QuEChERS with EMR—Lipid cleanup, LC/MS/MS and GC/MS/MS-60-120 (for 98% of analytes)<10 (for 95% of analytes)0.001[12]

UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry, QTOF-MS: Quadrupole Time-of-Flight Mass Spectrometry, GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry, EMR: Enhanced Matrix Removal.

Experimental Protocols

This section provides a detailed, generalized methodology for the analysis of Sulfoxaflor and other pesticides using the widely adopted QuEChERS protocol followed by LC-MS/MS analysis.

Sample Preparation and Extraction (QuEChERS)

The QuEChERS method involves two main steps: extraction and cleanup.[1]

  • Extraction:

    • A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a 50 mL centrifuge tube.

    • An appropriate volume of water and acetonitrile (B52724) (typically 10-15 mL) is added. For some matrices, a hydration step might be necessary.

    • A salt mixture, commonly containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation and enhance extraction efficiency.

    • The tube is sealed and shaken vigorously for a minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

    • The sample is then centrifuged to separate the organic layer from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the supernatant (acetonitrile extract) is transferred to a smaller centrifuge tube containing a d-SPE sorbent.

    • The sorbent mixture typically includes anhydrous MgSO₄ to remove residual water and a primary secondary amine (PSA) sorbent to remove interfering matrix components such as organic acids, sugars, and fatty acids.[2] For samples with high pigment content (e.g., spinach, lettuce), graphitized carbon black (GCB) may be added. For matrices with high lipid content, C18 sorbent can be used.

    • The tube is vortexed and then centrifuged.

    • The final cleaned extract is collected for LC-MS/MS analysis.

LC-MS/MS Analysis

The cleaned extract is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a C18, is typically used for separation.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[10]

    • Injection Volume: Typically in the range of 2-5 µL.[8][10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for Sulfoxaflor and many other pesticides.[7][10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the most common mode for targeted pesticide analysis due to its high selectivity and sensitivity. At least two precursor-to-product ion transitions are monitored for each analyte for confirmation.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the typical workflow of a multi-residue pesticide analysis and the logical relationship of the QuEChERS methodology.

Multi_Residue_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing & Reporting Sample_Reception Sample Reception & Homogenization Extraction QuEChERS Extraction Sample_Reception->Extraction Homogenized Sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Crude Extract LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Clean Extract Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Final Report Quantification->Reporting

Caption: A typical workflow for multi-residue pesticide analysis.

QuEChERS_Methodology cluster_Extraction Step 1: Extraction cluster_Cleanup Step 2: Dispersive SPE Cleanup Start Homogenized Sample Add_Solvent Add Acetonitrile (+ Water for dry samples) Start->Add_Solvent Add_Salts Add MgSO4, NaCl/NaOAc Add_Solvent->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Extract Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, GCB/C18) Transfer_Supernatant->Add_dSPE Shake2 Vortex/Shake Add_dSPE->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: The logical steps of the QuEChERS methodology.

References

Safety Operating Guide

Proper Disposal of Sulfoxaflor-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Sulfoxaflor-d3 is critical for ensuring laboratory safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with established safety protocols. Adherence to these guidelines will help prevent contamination and ensure compliance with regulatory standards.

Core Principles of this compound Disposal

Disposal of this compound and its containers must be managed in a way that prevents release into the environment.[1][2] The primary methods of disposal involve chemical destruction or controlled incineration.[1] It is imperative to avoid contaminating water sources, foodstuffs, and sewer systems.[1]

Step-by-Step Disposal Procedures

  • Initial Assessment and Collection:

    • Identify all this compound waste, including unused product, contaminated materials (e.g., personal protective equipment, absorbent materials from spills), and empty containers.

    • Collect and store all waste in suitable, closed, and clearly labeled containers.[1][3]

  • Handling and Storage Prior to Disposal:

    • Handle this compound in a well-ventilated area.[1]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection, to avoid contact with skin and eyes.[1][4]

    • Store the sealed waste containers in a cool, dry, and well-ventilated place, away from incompatible materials and ignition sources.[1][3]

  • Disposal of Unused this compound:

    • Do not dispose of this compound down the drain or in regular trash.[1][5][6]

    • The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal in accordance with local, state, and federal regulations.[2][7]

  • Disposal of Empty Containers:

    • Whenever possible, containers should be triple-rinsed or pressure-rinsed with an appropriate solvent.[1][8] The rinsate should be collected and disposed of as hazardous waste along with the unused product.[9]

    • After rinsing, puncture the container to make it unusable for other purposes.[1][5]

    • Rinsed and punctured containers may be offered for recycling or reconditioning, or disposed of in a sanitary landfill if local regulations permit.[1] Combustible packaging materials can be incinerated.[1]

    • Never reuse empty pesticide containers for any other purpose.[6][9]

  • Spill Management and Cleanup:

    • In the event of a spill, immediately remove all sources of ignition.[1]

    • Wear appropriate PPE and contain the spill using absorbent materials like vermiculite, dry sand, or earth.[2]

    • Collect the spilled material and absorbent waste into a suitable, closed container for disposal as hazardous waste.[1][2]

    • Clean the spill area thoroughly to remove any residual contamination.[2]

    • Report large spills to the appropriate authorities as required by local regulations.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 cluster_1 Waste Type Assessment cluster_2 Container Management cluster_3 Chemical Waste Management start Start: Identify This compound Waste waste_type Determine Waste Type start->waste_type empty_container Empty Container waste_type->empty_container Empty Container chemical_waste Unused Product, Contaminated Materials, or Rinsate waste_type->chemical_waste Chemical Waste rinse Triple Rinse Container empty_container->rinse puncture Puncture Container rinse->puncture collect_rinsate Collect Rinsate rinse->collect_rinsate recycle Recycle/Recondition or Dispose in Sanitary Landfill puncture->recycle store Store in Sealed, Labeled Container collect_rinsate->store chemical_waste->store contact_ehs Contact EHS/Licensed Waste Contractor store->contact_ehs dispose Dispose via Incineration or Chemical Destruction Plant contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sulfoxaflor-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfoxaflor-d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Core Safety and Handling Protocols

This compound is a deuterated analog of Sulfoxaflor, a systemic insecticide.[1][2] While the deuterated form is used in research applications, the fundamental safety precautions are aligned with those for Sulfoxaflor. It is crucial to handle this compound with care to minimize exposure.

1. Personal Protective Equipment (PPE)

The primary route of exposure to pesticides in a laboratory setting is through skin contact.[3] Therefore, appropriate PPE is the first line of defense.

  • Hand Protection: Always wear chemical-resistant gloves.[3][4][5][6] Nitrile or neoprene rubber gloves are recommended.[3][6] Never wear cotton, leather, or canvas gloves.[3]

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[3][4] In situations with a high risk of splashing, a face shield worn over goggles is recommended.[3]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[3][5] For tasks with a higher potential for spills, a Tyvek suit can provide full-body protection.[7]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a respirator is necessary.[4][7] A full-facepiece respirator offers both respiratory and eye protection.[7]

2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[4][8]

  • An emergency eyewash station and safety shower should be readily accessible in the immediate work area.[8][9]

3. Handling and Storage

  • Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[4][10]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[8][10][11]

  • Store the compound in a tightly closed, light-shielding airtight container in a cool, dry, and well-ventilated place.[4][8]

  • Store away from incompatible materials, heat sources, and direct sunlight.[8]

  • Herbicides and insecticides should be stored separately.[11]

4. Spill and Emergency Procedures

  • Spills: In case of a spill, evacuate the area. Remove all ignition sources.[4] Wear appropriate PPE and contain the spill.[4] Clean up the spill using an absorbent material and place it in a sealed container for disposal.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek medical attention.[4][9]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water for 15-20 minutes.[4][9] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air.[8][9] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[4][8] Do not induce vomiting.[4] Seek immediate medical attention.[4][8]

5. Disposal Plan

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.

  • Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

PropertyValueReference
Molecular Weight284.25 g/mol [12]
Acute Oral LD50 (rat)1000 mg/kg (female), 1405 mg/kg (male)[13]
Acute Dermal LD50 (rat)> 5000 mg/kg[13]
Acute Inhalation LC50 (rat)> 2.09 mg/L[13]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup weigh Weigh this compound prep_setup->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill Potential Spill experiment Perform Experiment dissolve->experiment dissolve->spill Potential Spill decontaminate Decontaminate Glassware experiment->decontaminate experiment->spill Potential Spill exposure Exposure Response experiment->exposure Potential Exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.